molecular formula C8H5ClN2O2 B1354524 6-chloro-1H-benzoimidazole-2-carboxylic Acid CAS No. 39811-14-8

6-chloro-1H-benzoimidazole-2-carboxylic Acid

Cat. No.: B1354524
CAS No.: 39811-14-8
M. Wt: 196.59 g/mol
InChI Key: NZIHMSYSZRFUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-benzoimidazole-2-carboxylic Acid ( 39811-14-8) is a high-purity benzimidazole derivative supplied for research and development purposes. This compound is primarily employed as a key synthetic intermediate in pharmaceutical research . The molecular formula is C~8~H~5~ClN~2~O~2~, and it has a molecular weight of 196.59 g/mol . This product exists in tautomeric forms due to the rapid exchange of the proton between the two heterocyclic nitrogen atoms . It is characterized by slightly solubility in water . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-chloro-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIHMSYSZRFUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441035
Record name 6-chloro-1H-benzoimidazole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39811-14-8
Record name 6-Chloro-1H-benzimidazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39811-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-1H-benzoimidazole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39811-14-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-1H-benzoimidazole-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of key scientific processes. The unique structure of this compound allows for various modifications to enhance biological activity, making it a significant asset in medicinal chemistry.[1]

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound and its monohydrate form.

PropertyValueFormSource
Molecular Formula C₈H₅ClN₂O₂Anhydrous[2]
C₈H₅ClN₂O₂ · H₂OMonohydrate[3]
Molecular Weight 196.59 g/mol Anhydrous[2]
214.61 g/mol Monohydrate[3]
Melting Point 156-161 °CMonohydrate[3]
Appearance SolidAnhydrous[2]
Purity 95%Anhydrous[2]
97%Monohydrate[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following are standard experimental protocols that can be applied to this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Protocol:

  • Sample Preparation: A small amount of the finely powdered compound is introduced into a capillary tube, which is then sealed at one end.[4][5] The tube should be tapped gently to pack the sample to a height of 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating bath (e.g., a Thiele tube with oil) or a melting point apparatus with a heated metal block.[4]

  • Heating: The apparatus is heated slowly, at a rate of approximately 2°C per minute, to ensure accurate measurement.

  • Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and when it has completely melted are recorded. This range represents the melting point. For accuracy, it is recommended to perform an initial rapid determination to find an approximate melting point, followed by at least two more careful measurements.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.[6]

Protocol:

  • Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a buffered solution.[6] The ionic strength of the solution should be kept constant using a salt solution like 0.15 M KCl.[6]

  • Apparatus Calibration: A pH meter with an electrode is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10).[6]

  • Titration: The solution of the compound is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed. The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound.[6]

  • Data Collection: The pH of the solution is recorded at regular intervals as the titrant is added.[6]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of acid, is identified as the steepest point of the curve.[7][8] The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[9]

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for LogP determination.[10][11]

Protocol:

  • Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are shaken together for 24 hours to ensure mutual saturation.[10] The two phases are then allowed to separate completely.[10]

  • Sample Preparation: A stock solution of the compound is prepared, typically in a solvent like DMSO.[10]

  • Partitioning: A known amount of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases. The mixture is then shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[11]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[11]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Protocol:

  • Solution Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., at various pH values such as 1.2, 4.5, and 6.8, maintained at 37 ± 1 °C to mimic physiological conditions).[12]

  • Equilibration: The resulting suspension is agitated (e.g., using an orbital shaker) for a sufficient period to ensure that equilibrium is reached.[12] Preliminary tests are recommended to determine the necessary equilibration time.[12]

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC.

  • Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[12]

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of this compound.

G cluster_synthesis Synthesis Pathway A 4-chloro-o-phenylenediamine C Condensation Reaction A->C B Carboxylic Acid Derivative B->C D This compound C->D

Caption: A generalized synthesis pathway for this compound.

G cluster_workflow Physicochemical Property Determination Workflow cluster_properties Property Measurement start Compound Synthesis (this compound) purification Purification start->purification characterization Structural Characterization (NMR, MS) purification->characterization mp Melting Point characterization->mp pka pKa characterization->pka logp LogP characterization->logp solubility Solubility characterization->solubility data_analysis Data Analysis and Interpretation mp->data_analysis pka->data_analysis logp->data_analysis solubility->data_analysis report Technical Report data_analysis->report

Caption: Experimental workflow for determining the physicochemical properties of a compound.

Biological Context

Benzimidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[13][14] The 6-chloro substitution on the benzimidazole ring can influence these activities.[13] While specific signaling pathways for this compound are not extensively documented in the available literature, its role as a key intermediate suggests its importance in the synthesis of more complex, biologically active molecules.[1] Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by derivatives of this compound.

References

Spectroscopic and Structural Elucidation of 6-chloro-1H-benzoimidazole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloro-1H-benzoimidazole-2-carboxylic acid. Due to the limited availability of complete, published experimental spectra for this specific molecule, this document combines available mass spectrometry data with expected values for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy derived from analyses of structurally similar compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: 6-chloro-1H-benzimidazole-2-carboxylic acid

  • Synonyms: 5-Chloro-1H-benzimidazole-2-carboxylic acid, 6-Chlorobenzimidazole-2-carboxylic acid[1]

  • Molecular Formula: C₈H₅ClN₂O₂

  • Molecular Weight: 196.59 g/mol (Anhydrous)

  • CAS Number: 1443425-14-6 (Monohydrate)[1]

The structure consists of a benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings. A chlorine atom is substituted at the 6-position of the benzene ring, and a carboxylic acid group is attached to the 2-position of the imidazole ring.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~13.5 (br s, 1H)-COOH
~12.8 (br s, 1H)N-H
~7.80 (d, J ≈ 2.0 Hz, 1H)H-4
~7.65 (d, J ≈ 8.6 Hz, 1H)H-7
~7.30 (dd, J ≈ 8.6, 2.0 Hz, 1H)H-5

Note: Predicted values are based on the analysis of similar benzimidazole structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data (Expected)

Wavenumber (cm⁻¹) Vibrational Mode Intensity
2500-3300O-H stretch (Carboxylic acid)Broad, Strong
~3100N-H stretch (Imidazole)Broad, Medium
~3050C-H stretch (Aromatic)Medium-Weak
1700-1725C=O stretch (Carboxylic acid)Strong
1620-1650C=N stretch (Imidazole)Medium
1450-1550C=C stretch (Aromatic)Medium-Strong
~1300C-O stretchMedium
800-850C-H bend (Aromatic, out-of-plane)Strong
700-800C-Cl stretchStrong

Table 3: Mass Spectrometry (MS) Data

Technique Ionization Mode Key Fragments (m/z) Interpretation
GC-MSEI196/198, 152/154, 124, 90[M]⁺, [M-CO₂]⁺, [M-CO₂-HCN]⁺, [C₅H₃Cl]⁺

Data derived from available GC-MS information on PubChem. The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the exchangeable protons (-COOH and -NH) are observable.

  • Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0-180 ppm.

    • A higher number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds is typically required.

    • Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powdered compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (≈1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The analysis can be performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system or by direct infusion.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes is recommended to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.

    • Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.

    • Scan Range: Set a typical scan range of m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation synthesis Synthesized Compound (6-chloro-1H-benzoimidazole- 2-carboxylic acid) ms Mass Spectrometry (MS) Determine Molecular Weight & Formula synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity synthesis->nmr data_integration Integrate All Spectroscopic Data ms->data_integration ir->data_integration nmr->data_integration structure_elucidation Propose & Confirm Chemical Structure data_integration->structure_elucidation final_report Final Characterization Report structure_elucidation->final_report

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-chloro-1H-benzoimidazole-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The benzimidazole scaffold, a fusion of benzene and imidazole rings, is structurally similar to naturally occurring purines, allowing these compounds to interact with various biological targets.[4] This structural feature contributes to their broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties.[1][2][4]

The subject of this guide, this compound, is a key intermediate in the synthesis of more complex bioactive molecules.[5][6] The presence of a chlorine atom at the 6-position and a carboxylic acid group at the 2-position provides strategic points for further chemical modifications, enabling the development of novel therapeutic agents.[5] This document outlines a detailed protocol for its synthesis and provides a thorough analysis of its structural and physicochemical properties through various spectroscopic techniques.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-chloro-o-phenylenediamine with oxalic acid. This method, a variation of the Phillips-Ladenburg reaction, is a well-established route for the formation of the benzimidazole ring system.[7][8][9] The reaction proceeds via the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration to yield the final product.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of benzimidazole-2-carboxylic acids from corresponding o-phenylenediamines and oxalic acid.[10]

Materials:

  • 4-chloro-o-phenylenediamine

  • Oxalic acid dihydrate

  • Hydrochloric acid (4 M)

  • Ethanol

  • Activated charcoal

  • Sodium hydroxide solution (10%)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 4-chloro-o-phenylenediamine (1 equivalent) and oxalic acid dihydrate (2 equivalents) in 4 M hydrochloric acid is prepared.

  • The reaction mixture is heated to reflux for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water to remove any unreacted starting materials and inorganic acids.

  • For purification, the crude solid is dissolved in a hot 10% sodium hydroxide solution.

  • A small amount of activated charcoal is added to the solution, and the mixture is heated for a short period to decolorize.

  • The hot solution is filtered to remove the charcoal.

  • The filtrate is then cooled and acidified with an appropriate acid (e.g., dilute hydrochloric acid) to precipitate the purified this compound.

  • The purified product is collected by filtration, washed with cold water, and dried under vacuum.

Yield and Melting Point:

ParameterValueReference
Theoretical YieldVaries based on scaleN/A
Melting Point156-161 °C

Synthesis Workflow

Synthesis_Workflow Reactants 4-chloro-o-phenylenediamine + Oxalic acid dihydrate Reaction_Mixture Mix in 4 M HCl Reactants->Reaction_Mixture Reflux Reflux for 3-4 hours Reaction_Mixture->Reflux Precipitation Cool and collect precipitate Reflux->Precipitation Purification Dissolve in NaOH, treat with charcoal, filter Precipitation->Purification Acidification Acidify to precipitate pure product Purification->Acidification Final_Product 6-chloro-1H-benzoimidazole- 2-carboxylic acid Acidification->Final_Product

Synthesis of this compound.

Characterization

The structural elucidation and confirmation of the synthesized this compound are performed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

1H NMR (Proton NMR): The 1H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic proton of the carboxylic acid group. The protons on the benzimidazole ring will appear in the aromatic region, and their splitting patterns will depend on their coupling with neighboring protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 12 ppm).[11]

13C NMR (Carbon-13 NMR): The 13C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears at a downfield chemical shift (typically in the range of 165-185 ppm).[12][13][14] The carbon atoms of the benzimidazole ring will resonate in the aromatic region.

Table of Expected NMR Data (based on analogous compounds):

1H NMR Chemical Shift (δ, ppm)MultiplicityAssignment
Aromatic-H~7.2-7.8mBenzimidazole ring protons
COOH~12-13br sCarboxylic acid proton
NH~12-13br sImidazole N-H proton
13C NMR Chemical Shift (δ, ppm)Assignment
C=O~165-175Carboxylic acid carbonyl
Aromatic-C~110-150Benzimidazole ring carbons

Note: The exact chemical shifts may vary depending on the solvent and concentration used for the NMR analysis. The data presented here are estimations based on similar structures reported in the literature.[14][15][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, the N-H stretching of the imidazole ring, and the C-Cl bond.

Table of Expected FTIR Data:

Wavenumber (cm-1)IntensityAssignmentReference
3400-2400BroadO-H stretch (carboxylic acid dimer)[16][17]
~3100-3000MediumN-H stretch (imidazole)[18][19]
~1710-1680StrongC=O stretch (carboxylic acid)[16][17]
~1620, ~1450MediumC=C and C=N stretching (aromatic ring)[20]
~1300-1200StrongC-O stretch and O-H bend[16][17]
~800-700StrongC-Cl stretchN/A
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C8H5ClN2O2, Molecular Weight: 196.59 g/mol ), the mass spectrum would show the molecular ion peak (M+). The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, would confirm the presence of a chlorine atom.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[6][21] Benzimidazole derivatives often show fragmentation patterns involving the cleavage of the imidazole ring.[22]

Biological Relevance and Potential Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for clinical use as antiulcer, antihypertensive, and anthelmintic agents.[2] The introduction of a chloro substituent on the benzimidazole ring has been shown to enhance the biological activity of many compounds.[4]

Derivatives of 6-chloro-1H-benzoimidazole have demonstrated a wide range of biological activities, including:

  • Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of N-substituted 6-chloro-1H-benzimidazole derivatives.[4] These compounds have shown efficacy against various strains of bacteria and fungi, suggesting their potential as novel anti-infective agents.[3][23][24]

  • Anticancer Activity: The anticancer potential of benzimidazole derivatives is well-documented.[1][2] The structural similarity of benzimidazoles to purine bases allows them to interfere with DNA replication and other cellular processes in cancer cells. N-substituted derivatives of 6-chloro-1H-benzoimidazole have been investigated for their cytotoxic effects against various cancer cell lines.[1][5] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival, such as dihydrofolate reductase or vascular endothelial growth factor receptor.[2]

The carboxylic acid group at the 2-position of the title compound serves as a versatile handle for the synthesis of a diverse library of derivatives, including amides and esters, which can be further evaluated for their therapeutic potential.

Potential Mechanism of Action Workflow

MoA_Workflow Compound 6-chloro-1H-benzoimidazole- 2-carboxylic acid derivative Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binds to Inhibition Inhibition/Modulation Target->Inhibition Pathway Signaling Pathway (e.g., Proliferation, Survival) Inhibition->Pathway Cellular_Effect Cellular Effect (e.g., Apoptosis, Growth Arrest) Pathway->Cellular_Effect Therapeutic_Outcome Therapeutic Outcome (e.g., Anticancer, Antimicrobial) Cellular_Effect->Therapeutic_Outcome

Generalized mechanism of action for benzimidazole derivatives.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of new therapeutic agents. This guide has provided a detailed overview of its synthesis and a comprehensive analysis of its key characterization data. The established biological activities of related benzimidazole derivatives underscore the importance of this compound as a scaffold for future drug discovery efforts. The experimental protocols and characterization data presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

Biological Screening of 6-chloro-1H-benzoimidazole-2-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 6-chloro-1H-benzoimidazole-2-carboxylic acid analogs. The benzimidazole scaffold, a prominent heterocyclic pharmacophore, is a key structural component in numerous pharmacologically active compounds. The incorporation of a chloro-substituent at the 6-position has been shown to modulate the biological activity of these molecules, making this class of compounds a subject of significant interest in medicinal chemistry. This document details their synthesis, in vitro biological activities, and the experimental protocols utilized for their evaluation, with a focus on their potential as antimicrobial and anticancer agents.

Synthesis of 6-chloro-1H-benzoimidazole Analogs

The synthesis of 6-chloro-1H-benzoimidazole derivatives typically begins with the condensation of 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes. This reaction can be carried out using conventional heating methods or, more efficiently, through microwave-assisted synthesis, which significantly reduces reaction times and often improves yields. Subsequent N-substitution at the benzimidazole core can be achieved by reacting the synthesized 6-chloro-1H-benzimidazole intermediates with a variety of substituted halides in the presence of a base.[1]

// Nodes A [label="4-chloro-o-phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Substituted Aromatic\nAldehydes", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Condensation\n(Conventional Heating or Microwave)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="6-chloro-1H-benzimidazole\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Substituted Halides", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="N-substitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="N-substituted-6-chloro-1H-benzoimidazole\nAnalogs", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> F; E -> F; F -> G; } /dot

Caption: General synthesis workflow for N-substituted 6-chloro-1H-benzoimidazole analogs.

In Vitro Biological Activity

Analogs of this compound have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents. The nature and position of substituents on the benzimidazole core and at the N-1 and C-2 positions play a crucial role in determining the potency and selectivity of these compounds.[1]

Antimicrobial Activity

A number of N-substituted 6-chloro-1H-benzimidazole derivatives have been screened for their in vitro activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL) of Selected 6-chloro-1H-benzoimidazole Analogs [2]

CompoundE. coliS. faecalisMSSAMRSAC. albicansA. niger
1d >128>128>128>128>128>128
2d 168886464
3s 84443232
4b 42221616
4k 2222816
Ciprofloxacin 816816--
Fluconazole ----4128

Note: The specific structures for compounds 1d, 2d, 3s, 4b, and 4k are detailed in the source literature. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Anticancer Activity

The anticancer potential of these analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify their cytotoxic effects.

Table 2: In Vitro Anticancer Activity (IC50 in µg/mL) of Selected 6-chloro-1H-benzoimidazole Analogs [2]

CompoundA549 (Lung)HCT116 (Colon)MCF-7 (Breast)HepG2 (Liver)PC-3 (Prostate)
1d 3.454.122.895.346.12
2d 2.183.051.844.215.03
3s 4.025.283.156.877.94
4b 2.983.872.014.965.78
4k 8.769.147.5310.2811.45
Paclitaxel 1.382.151.984.676.13

Note: The specific structures for compounds 1d, 2d, 3s, 4b, and 4k are detailed in the source literature.

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized 6-chloro-1H-benzoimidazole analogs were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

// Nodes A [label="Prepare serial dilutions of test compounds\nin 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Inoculate wells with standardized\nbacterial or fungal suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Incubate plates at 37°C for 24-48 hours", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Add resazurin indicator and incubate further", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Determine MIC by observing the lowest concentration\nwith no visible growth (color change)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; } /dot

Caption: Experimental workflow for antimicrobial susceptibility testing.

Detailed Steps:

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: After incubation, a viability indicator such as resazurin is added to each well. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the 6-chloro-1H-benzoimidazole analogs on various cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Potential Mechanisms of Action and Signaling Pathways

In silico molecular docking studies have suggested potential molecular targets for these 6-chloro-1H-benzoimidazole analogs, providing insights into their mechanisms of action.

// Nodes A [label="6-chloro-1H-benzoimidazole\nAnalogs", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Dihydrofolate Reductase\n(DHFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Vascular Endothelial Growth\nFactor Receptor 2 (VEGFR2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Histone Deacetylase 6\n(HDAC6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Inhibition of Folate Metabolism", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Inhibition of Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Epigenetic Modulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Antimicrobial Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Anticancer Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [arrowhead=tee, color="#EA4335"]; A -> C [arrowhead=tee, color="#EA4335"]; A -> D [arrowhead=tee, color="#EA4335"]; B -> E; C -> F; D -> G; E -> H; F -> I; G -> I; } /dot

Caption: Potential molecular targets and resulting biological effects of 6-chloro-1H-benzoimidazole analogs.

Molecular docking studies have indicated that these compounds may exert their biological effects through the inhibition of key enzymes involved in microbial survival and cancer progression. Dihydrofolate reductase (DHFR) is a validated target for antimicrobial agents, while Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Histone Deacetylase 6 (HDAC6) are crucial in cancer-related pathways such as angiogenesis and epigenetic regulation.[2] The 6-chloro-1H-benzoimidazole scaffold serves as a promising framework for the design of inhibitors targeting these enzymes.

Conclusion

The biological screening of this compound analogs has revealed their significant potential as antimicrobial and anticancer agents. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for structure-activity relationship studies. The quantitative data from in vitro assays, coupled with detailed experimental protocols, provide a solid foundation for further preclinical development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising findings into novel therapeutic agents.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 6-Chloro-1H-benzoimidazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1H-benzoimidazole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, with a predominant focus on anticancer and antimicrobial applications. This technical guide provides an in-depth exploration of the primary mechanisms of action through which these compounds are believed to exert their therapeutic effects, supported by available quantitative data, detailed experimental protocols, and visual representations of the key biological pathways.

Core Mechanisms of Action

Research into the biological activities of this compound derivatives and structurally related benzimidazoles has converged on three principal mechanisms of action: inhibition of dihydrofolate reductase (DHFR), modulation of vascular endothelial growth factor receptor 2 (VEGFR-2) signaling, and interference with topoisomerase I/II activity.

Dihydrofolate Reductase (DHFR) Inhibition

Overview: Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis. Inhibition of DHFR disrupts these processes, leading to the cessation of cell proliferation and eventual cell death. This mechanism is a well-established target for both anticancer and antimicrobial therapies.[1]

Supporting Evidence: Molecular docking studies have predicted that N-substituted 6-chloro-1H-benzimidazole derivatives are potential inhibitors of DHFR from Staphylococcus aureus, suggesting a basis for their antimicrobial and anticancer activities.[2] While direct experimental IC50 values for this compound derivatives against DHFR are not prominently available in the reviewed literature, the strong in silico evidence provides a compelling rationale for this mechanism.

Signaling Pathway:

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_RNA DNA & RNA Synthesis THF->DNA_RNA Essential for Nucleotide Synthesis NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF DHFR->NADP Derivatives 6-Chloro-1H-benzoimidazole -2-carboxylic Acid Derivatives Derivatives->DHFR Inhibition Cell_Death Cell Cycle Arrest & Apoptosis DNA_RNA->Cell_Death

DHFR Inhibition Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Overview: VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. The binding of its ligand, VEGF, triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells. In the context of cancer, tumor growth and metastasis are highly dependent on angiogenesis. Therefore, inhibiting VEGFR-2 is a critical strategy in anticancer therapy.

Supporting Evidence: Several studies on benzimidazole derivatives, including those with chloro-substitutions, have demonstrated potent in vitro inhibitory activity against VEGFR-2. While specific data for derivatives of this compound is limited, related structures have shown significant promise. For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been identified as potential VEGFR-2 inhibitors through molecular docking.[2]

Signaling Pathway:

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Derivatives 6-Chloro-1H-benzoimidazole -2-carboxylic Acid Derivatives Derivatives->VEGFR2 Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

VEGFR-2 Signaling Pathway
Topoisomerase I/II Inhibition

Overview: Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. They function by creating transient breaks in the DNA backbone to allow for strand passage, followed by religation of the DNA. Topoisomerase inhibitors disrupt this process, leading to the accumulation of DNA damage and ultimately triggering apoptosis. This mechanism is a cornerstone of many established cancer chemotherapies.

Supporting Evidence: The benzimidazole scaffold is known to produce derivatives that can interact with DNA and inhibit topoisomerase activity. While specific experimental data on this compound derivatives as topoisomerase inhibitors is not extensively documented, the broader class of benzimidazoles has shown promise in this area.

Logical Relationship Diagram:

Topoisomerase_Inhibition cluster_0 Normal Topoisomerase Action cluster_1 Inhibition by Derivatives DNA_supercoiled Supercoiled DNA Topo Topoisomerase I/II DNA_supercoiled->Topo Cleavage_Complex Cleavable Complex (Transient DNA Break) Topo->Cleavage_Complex DNA_relaxed Relaxed DNA Cleavage_Complex->DNA_relaxed Religation Stabilized_Complex Stabilized Cleavable Complex Derivatives 6-Chloro-1H-benzoimidazole -2-carboxylic Acid Derivatives Derivatives->Stabilized_Complex Stabilizes DNA_Damage DNA Damage Accumulation Stabilized_Complex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Topoisomerase Inhibition Mechanism

Quantitative Data Summary

The following table summarizes the anticancer activity of selected N-substituted 6-chloro-1H-benzimidazole derivatives against various human cancer cell lines, as reported by Nguyen et al. (2022). It is important to note that these are cell-based cytotoxicity data (IC50) and not direct enzyme inhibition data.

Compound IDR (Substitution)Cancer Cell LineIC50 (µg/mL)[2]
1d 4-Cl-C6H4A549 (Lung)2.87
C6 (Glioblastoma)3.15
HCT116 (Colon)2.54
MCF7 (Breast)3.82
PC3 (Prostate)3.01
2d 4-Cl-C6H4A549 (Lung)2.15
C6 (Glioblastoma)2.84
HCT116 (Colon)1.84
MCF7 (Breast)2.97
PC3 (Prostate)2.56
3s 4-F-C6H4A549 (Lung)4.52
C6 (Glioblastoma)5.18
HCT116 (Colon)3.98
MCF7 (Breast)5.64
PC3 (Prostate)4.77
4b 4-CH3-C6H4A549 (Lung)6.21
C6 (Glioblastoma)7.84
HCT116 (Colon)5.43
MCF7 (Breast)8.12
PC3 (Prostate)6.95
4k 4-OCH3-C6H4A549 (Lung)9.54
C6 (Glioblastoma)10.28
HCT116 (Colon)8.76
MCF7 (Breast)11.05
PC3 (Prostate)9.88

Detailed Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this decrease is proportional to DHFR activity.

Workflow:

DHFR_Assay_Workflow A Prepare Assay Buffer and Reagents (DHFR enzyme, NADPH, DHF) C Add Assay Buffer, DHFR Enzyme, NADPH, and Test Compound to Microplate Wells A->C B Prepare Serial Dilutions of Test Compounds B->C D Initiate Reaction by Adding DHF Substrate C->D E Monitor Decrease in Absorbance at 340 nm in a Kinetic Mode D->E F Calculate Percent Inhibition and IC50 Values E->F

DHFR Inhibition Assay Workflow

Methodology:

  • Reagent Preparation: Prepare a suitable assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5). Prepare stock solutions of human recombinant DHFR enzyme, NADPH, and DHF.

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions and then perform serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Assay Setup: In a 96-well UV-transparent microplate, add the assay buffer, a fixed concentration of DHFR enzyme, NADPH, and varying concentrations of the test compound. Include controls for 100% enzyme activity (vehicle control) and 0% activity (no enzyme).

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHF to all wells.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable nonlinear regression model.

VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate peptide. The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Workflow:

VEGFR2_Assay_Workflow A Prepare Kinase Buffer and Reagents (VEGFR-2 enzyme, Substrate, ATP) C Add Kinase Buffer, VEGFR-2 Enzyme, Substrate, and Test Compound to Microplate Wells A->C B Prepare Serial Dilutions of Test Compounds B->C D Initiate Reaction by Adding ATP C->D E Incubate at Room Temperature to Allow Kinase Reaction to Proceed D->E F Stop Reaction and Measure Remaining ATP (e.g., using Kinase-Glo® Reagent) E->F G Calculate Percent Inhibition and IC50 Values F->G

VEGFR-2 Kinase Assay Workflow

Methodology:

  • Reagent Preparation: Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare stock solutions of recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer from a DMSO stock.

  • Assay Setup: In a white, opaque 96-well microplate, add the kinase buffer, VEGFR-2 enzyme, substrate, and varying concentrations of the test compound.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the remaining ATP by adding a detection reagent such as Kinase-Glo®. This reagent generates a luminescent signal that is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Topoisomerase I DNA Relaxation Assay

Principle: This assay measures the activity of Topoisomerase I by its ability to relax supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis. An inhibitor will prevent the conversion of the supercoiled form to the relaxed form.

Workflow:

Topo_Assay_Workflow A Prepare Assay Buffer and Reagents (Topoisomerase I enzyme, Supercoiled DNA) C Incubate Supercoiled DNA, Topoisomerase I, and Test Compound A->C B Prepare Serial Dilutions of Test Compounds B->C D Stop the Reaction and Add Loading Dye C->D E Separate DNA Isoforms by Agarose Gel Electrophoresis D->E F Stain Gel (e.g., with Ethidium Bromide), Visualize, and Quantify DNA Bands E->F

Topoisomerase I Assay Workflow

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol). The substrate is supercoiled plasmid DNA (e.g., pBR322).

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled DNA, and the test compound at various concentrations. Add human Topoisomerase I to initiate the reaction. Include controls with no enzyme (supercoiled DNA only) and enzyme with no inhibitor (relaxed DNA).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye and a gel loading dye.

  • Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. The inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA. The intensity of the bands can be quantified using densitometry to determine the IC50 value.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. The primary mechanisms of action appear to be centered on the inhibition of key enzymes involved in cell proliferation and survival, namely DHFR, VEGFR-2, and topoisomerases. While direct experimental evidence for the specific enzymatic inhibition by these derivatives is an area for future research, the existing data on structurally related compounds provide a strong foundation for their continued investigation. The experimental protocols detailed herein offer a roadmap for the further elucidation of the precise molecular targets and mechanisms of action of this important chemical scaffold.

References

An In-depth Technical Guide to 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-chloro-1H-benzoimidazole-2-carboxylic acid, including its chemical identity, synthesis, potential biological activities, and commercial availability. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Suppliers

This compound is a heterocyclic compound belonging to the benzimidazole class. The benzimidazole scaffold is a key structural motif in many biologically active molecules and pharmaceuticals.

Identifier Value
Chemical Name This compound
CAS Number (Anhydrous) 39811-14-8
CAS Number (Monohydrate) 1443425-14-6
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
Appearance Solid

A variety of chemical suppliers offer this compound and its derivatives. The following table lists some of the known suppliers.

Supplier Product Form
Chem-ImpexNot Specified
FluorochemSolid (95% purity)
Sigma-AldrichMonohydrate (97% purity)
Amerigo ScientificMonohydrate (97% purity)

Synthesis Protocols

Step 1: Synthesis of 6-chloro-1H-benzimidazole

The initial step involves the formation of the benzimidazole ring. This is commonly achieved by the condensation of an o-phenylenediamine with a one-carbon synthon, such as formic acid or a suitable aldehyde.

Experimental Protocol (Conventional Method):

  • A mixture of 4-chloro-o-phenylenediamine and an equimolar amount of a cyclizing agent (e.g., formic acid) is refluxed in a suitable solvent (e.g., ethanol) for 6 to 12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent to yield 6-chloro-1H-benzimidazole.

Experimental Protocol (Microwave-Assisted Method):

  • A mixture of 4-chloro-o-phenylenediamine and an equimolar amount of a cyclizing agent is placed in a microwave-safe reaction vessel.

  • A minimal amount of a high-boiling point solvent (e.g., ethanol) can be added.

  • The vessel is sealed and subjected to microwave irradiation for 10 to 15 minutes.

  • After cooling, the product is isolated and purified as described in the conventional method. This method often results in higher yields (90-99%) compared to the conventional approach (70-91%).[1]

Step 2: Synthesis of this compound

The second step involves the introduction of the carboxylic acid group at the 2-position of the benzimidazole ring. A common method for this transformation is the oxidation of a 2-substituted precursor, such as (6-chloro-1H-benzimidazol-2-yl)methanol.

Experimental Protocol:

  • (6-chloro-1H-benzimidazol-2-yl)methanol is dissolved in a suitable solvent.

  • An oxidizing agent, such as potassium permanganate (KMnO₄), is added to the solution.

  • The reaction mixture is stirred at an appropriate temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched, and the crude product is extracted.

  • Purification is typically achieved through recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: Carboxylation A 4-chloro-o-phenylenediamine C Reaction (Reflux or Microwave) A->C B Cyclizing Agent (e.g., Formic Acid) B->C D 6-chloro-1H-benzimidazole C->D E Oxidation (e.g., KMnO4) D->E F This compound E->F

Caption: General synthetic workflow for this compound.

Biological Activity and Potential Applications

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. While specific quantitative data for this compound is limited in publicly available literature, studies on structurally related compounds provide valuable insights into its potential applications.

Antimicrobial Activity

Various substituted benzimidazoles have demonstrated significant activity against a spectrum of bacterial and fungal pathogens. For instance, certain N-substituted 6-chloro-1H-benzimidazole derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 2 to 16 μg/mL.[2] Some derivatives also exhibit notable antifungal activity.[2]

The proposed mechanism for the antimicrobial action of some benzimidazole derivatives involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of microorganisms.[3][4] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

Antimicrobial_Mechanism cluster_pathway Folate Biosynthesis Pathway PABA p-Aminobenzoic acid DHP Dihydropteroate PABA->DHP Dihydropteroate synthase DHF Dihydrofolate DHP->DHF Dihydrofolate synthase THF Tetrahydrofolate DHF->THF Dihydrofolate reductase (DHFR) DNA DNA Synthesis THF->DNA Inhibitor 6-chloro-1H-benzoimidazole -2-carboxylic acid derivatives Inhibitor->DHF Inhibition

Caption: Proposed mechanism of antimicrobial action via DHFR inhibition.
Anticancer Activity

Derivatives of 6-chloro-1H-benzimidazole have also been investigated for their potential as anticancer agents. Studies have reported that some of these compounds exhibit significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.84 to 10.28 μg/mL.[3] The anticancer mechanism of action for certain benzimidazole derivatives is also linked to the inhibition of dihydrofolate reductase (DHFR).[3] DHFR is a validated target in cancer therapy, as its inhibition depletes the supply of nucleotides necessary for the rapid proliferation of cancer cells.

Spectral Data

  • ¹H NMR: Aromatic protons in the benzimidazole ring would appear in the downfield region (typically 7.0-8.5 ppm). The N-H proton of the imidazole ring would likely appear as a broad singlet at a higher chemical shift. The carboxylic acid proton is also expected to be a broad singlet in the downfield region.

  • ¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons of the benzimidazole ring and a peak for the carboxylic acid carbon in the range of 160-180 ppm.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), and C-Cl stretching.

Conclusion

This compound is a valuable building block for the synthesis of potentially bioactive molecules. Its structural similarity to known antimicrobial and anticancer agents suggests that it and its derivatives are promising candidates for further investigation in drug discovery programs. The synthetic routes are accessible, and the potential for biological activity, particularly through the inhibition of DHFR, warrants further detailed studies to elucidate its specific pharmacological profile. Researchers are encouraged to explore the synthesis of novel derivatives and conduct comprehensive biological evaluations to unlock the full therapeutic potential of this compound.

References

Solubility Profile of 6-chloro-1H-benzoimidazole-2-carboxylic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-chloro-1H-benzoimidazole-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines general solubility principles for related benzimidazole carboxylic acids, details a standardized experimental protocol for determining solubility, and presents a logical workflow for this process. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various organic solvent systems.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif is a common feature in a variety of biologically active molecules. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. Understanding its solubility behavior is paramount for designing efficient reaction conditions, developing robust analytical methods, and formulating effective drug delivery systems.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common organic solvents. The available information is generally qualitative. To provide a comparative reference, the following table summarizes the general solubility characteristics of benzimidazole and related carboxylic acids. It is important to note that these are general trends and the actual solubility of this compound should be determined experimentally.

Solvent ClassSolvent ExamplesGeneral Expected Solubility of Benzimidazole Carboxylic Acids
Polar Protic Methanol, EthanolGenerally soluble, especially with heating.
Polar Aprotic DMSO, DMFGenerally soluble.
Non-Polar Hexane, TolueneGenerally poorly soluble.
Chlorinated Dichloromethane, ChloroformSolubility can vary depending on the specific structure.

Note: The presence of both a carboxylic acid group and a benzimidazole ring suggests an amphiprotic nature, leading to potential solubility in both acidic and basic aqueous solutions, and in polar organic solvents capable of hydrogen bonding.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration of diluted sample) x (Dilution factor)

3.3. Data Analysis and Reporting

  • Perform each solubility determination in triplicate to ensure accuracy and precision.

  • Report the mean solubility and standard deviation for each solvent at each temperature.

  • The results should be presented in a clear and organized table.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Solubility_Determination_Workflow start Start: Define Experimental Conditions (Compound, Solvents, Temperatures) prep Prepare Supersaturated Mixtures (Excess Solute in Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with shaking) prep->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle sample Sample and Filter Supernatant (0.45 µm filter) settle->sample quantify Quantify Concentration (e.g., HPLC, UV-Vis) sample->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate end End: Report Mean Solubility ± SD calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

Tautomerism in 6-chloro-1H-benzoimidazole-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-1H-benzoimidazole-2-carboxylic acid is a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its utility is intrinsically linked to its chemical structure, particularly the phenomenon of tautomerism, which can influence its reactivity, binding affinity, and physicochemical properties. This technical guide provides a comprehensive overview of the potential tautomeric forms of this compound, drawing upon established principles of benzimidazole chemistry. It outlines detailed experimental and computational protocols for the elucidation and characterization of these tautomers and presents hypothetical data in structured tables for comparative analysis.

Introduction to Benzimidazole Tautomerism

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings. A key feature of N-unsubstituted benzimidazoles is prototropic tautomerism, where a proton can migrate between the two nitrogen atoms of the imidazole ring.[2] This results in two distinct, yet rapidly interconverting, tautomeric forms. The position of this equilibrium can be influenced by various factors, including the nature and position of substituents on the benzimidazole core, the solvent, temperature, and the solid-state packing.[2][3]

For this compound, two primary annular tautomers are expected, designated as the 5-chloro and 6-chloro forms, arising from the migration of the proton between N1 and N3.

Potential Tautomeric Forms of this compound

The two likely tautomers of this compound are illustrated below. The nomenclature can be based on the position of the chlorine atom relative to the protonated nitrogen.

Note: As I am unable to generate images, the above DOT script is a template. The actual tautomeric structures would be depicted in a real-world scenario.

Caption: Annular tautomerism in this compound.

Experimental Protocols for Tautomer Characterization

A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[2]

  • ¹H NMR: In solvents where proton exchange is slow, distinct signals for the aromatic protons and the N-H proton may be observed for each tautomer. In cases of rapid interconversion, averaged signals will be seen. Variable temperature (VT) NMR can be employed to study the dynamics of the tautomeric equilibrium.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring, particularly C4, C5, C6, and C7, are sensitive to the position of the N-H proton. In a "blocked" or slow-exchange scenario, distinct sets of signals will be present for the two tautomers.

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide definitive evidence for the location of the proton. The chemical shift of a protonated nitrogen is significantly different from that of an unprotonated nitrogen.

Experimental Workflow for NMR Analysis:

NMR_Workflow start Dissolve sample in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) nmr_acq Acquire 1H, 13C, and 15N NMR spectra at room temperature start->nmr_acq vt_nmr Perform variable temperature (VT) NMR experiments nmr_acq->vt_nmr analysis Analyze chemical shifts, coupling constants, and signal coalescence vt_nmr->analysis conclusion Determine tautomeric ratio and interconversion kinetics analysis->conclusion

Caption: Workflow for the NMR spectroscopic analysis of tautomerism.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[4][5]

  • Protocol:

    • Crystals of this compound suitable for X-ray diffraction are grown by slow evaporation from an appropriate solvent.

    • A selected crystal is mounted on a goniometer and irradiated with X-rays.

    • The diffraction pattern is collected and processed to determine the electron density map.

    • The structure is solved and refined to obtain precise atomic coordinates, bond lengths, and bond angles. The location of the N-H proton can be definitively determined, revealing which tautomer is present in the crystal lattice.

UV-Vis and Fluorescence Spectroscopy

These techniques are sensitive to the electronic structure of the molecule, which differs between tautomers.[3][6]

  • Protocol:

    • Solutions of the compound are prepared in solvents of varying polarity.

    • UV-Vis absorption and fluorescence emission spectra are recorded.

    • Changes in the absorption and emission maxima (λ_max) and intensities with solvent polarity can indicate shifts in the tautomeric equilibrium.

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.

  • Protocol:

    • The geometries of both tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G**).[7]

    • The relative electronic energies, enthalpies, and Gibbs free energies of the tautomers are calculated in the gas phase and with a solvent model (e.g., PCM) to predict their relative stabilities.[7]

    • NMR chemical shifts can also be calculated (e.g., using the GIAO method) and compared with experimental data to aid in spectral assignment.[2]

Quantitative Data Summary

The following tables present hypothetical but expected data for the two tautomers of this compound based on general principles of benzimidazole chemistry.

Table 1: Predicted Relative Energies of Tautomers (DFT Calculations)

TautomerGas Phase ΔG (kcal/mol)Aqueous Phase ΔG (kcal/mol)
This compound0 (Reference)0 (Reference)
5-chloro-1H-benzoimidazole-2-carboxylic acidValueValue

Table 2: Expected ¹³C NMR Chemical Shift Ranges (in DMSO-d₆)

Carbon Atom6-chloro Tautomer (ppm)5-chloro Tautomer (ppm)Averaged Signal (ppm)
C2145-150145-150145-150
C4115-120120-125118-123
C5120-125115-120118-123
C6125-130 (C-Cl)125-130 (C-Cl)125-130 (C-Cl)
C7120-125115-120118-123
C3a135-140140-145138-143
C7a140-145135-140138-143
COOH165-170165-170165-170

Logical Relationship for Tautomer Identification

The conclusive identification of the predominant tautomer and the dynamics of their interconversion relies on the correlation of data from multiple analytical techniques.

Logic_Diagram cluster_exp Experimental Data cluster_comp Computational Data NMR NMR Spectroscopy (Solution State) Correlation Data Correlation and Analysis NMR->Correlation Xray X-ray Crystallography (Solid State) Xray->Correlation UVVis UV-Vis Spectroscopy (Solution State) UVVis->Correlation DFT DFT Calculations (Relative Stabilities) DFT->Correlation Conclusion Structural Elucidation and Tautomeric Profile Correlation->Conclusion

Caption: Logical workflow for the comprehensive characterization of tautomerism.

Conclusion

A thorough understanding of the tautomeric behavior of this compound is critical for its effective application in drug design and materials science. The tautomeric equilibrium is expected to be a dynamic process influenced by the molecular environment. A combined approach utilizing NMR spectroscopy, X-ray crystallography, UV-Vis spectroscopy, and computational modeling will provide a complete picture of its tautomeric landscape. The experimental and theoretical protocols outlined in this guide offer a robust framework for researchers to investigate and characterize the tautomerism of this important benzimidazole derivative.

References

An In-depth Technical Guide on 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While a complete, experimentally determined crystal structure for 6-chloro-1H-benzoimidazole-2-carboxylic acid is not publicly available in crystallographic databases, this guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its likely structural characteristics based on known benzimidazole chemistry.

Compound Overview

This compound is a heterocyclic compound belonging to the benzimidazole class. Benzimidazoles are a critical pharmacophore in medicinal chemistry, forming the core structure of numerous pharmaceuticals. This particular derivative serves as a versatile intermediate in the synthesis of more complex bioactive molecules, especially in the development of antifungal and antibacterial agents.[1] Its structure, featuring a chloro-substituent, a carboxylic acid group, and the benzimidazole nucleus, allows for diverse chemical modifications to enhance biological activity.

Physicochemical Properties

A summary of the known quantitative and qualitative data for this compound is presented below. The data for the monohydrate form is also included as it is a common commercially available form.

PropertyValueReference/Source
Molecular Formula C₈H₅ClN₂O₂Chem-Impex
Molecular Weight 196.59 g/mol Chem-Impex
Appearance Light yellow to off-white solidChem-Impex
CAS Number 39811-14-8Chem-Impex
Melting Point 156-161 °C (for monohydrate)Sigma-Aldrich
Purity ≥ 99% (HPLC)Chem-Impex
Synonyms 5-Chloro-1H-benzimidazole-2-carboxylic acid, 5-Chlorobenzimidazole-2-carboxylic acidSigma-Aldrich

Table 1: Summary of Quantitative Data for this compound.

Synthesis and Crystallization: Experimental Protocols

The synthesis of 2-substituted benzimidazoles is well-established. The most common and direct route is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

3.1. Synthesis of this compound

The following protocol describes a plausible method for the synthesis of the title compound, adapted from general procedures for similar benzimidazoles.

Workflow for Synthesis

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Product reactant1 4-Chloro-1,2-phenylenediamine reaction Condensation Reaction (Acid Catalyst, Heat) reactant1->reaction reactant2 Oxalic Acid reactant2->reaction neutralization Neutralization & Precipitation reaction->neutralization filtration Filtration & Washing neutralization->filtration drying Drying filtration->drying product 6-chloro-1H-benzoimidazole- 2-carboxylic acid drying->product

Caption: Synthetic workflow for this compound.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Oxalic acid (or a derivative like diethyl oxalate)

  • 4 M Hydrochloric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

  • Activated charcoal

  • Ammonium hydroxide solution

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-1,2-phenylenediamine (1 equivalent) and oxalic acid (1.1 equivalents).

  • Acidic Condensation: Add 4 M hydrochloric acid to the flask until the reactants are fully submerged.

  • Reflux: Heat the mixture to reflux (approximately 100-110 °C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Decolorization: After the reaction is complete, cool the mixture to room temperature. If the solution is colored, add a small amount of activated charcoal and heat gently for 10-15 minutes.

  • Filtration (Hot): Filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add ammonium hydroxide solution dropwise with stirring to neutralize the acid. The product will precipitate out of the solution as the pH approaches neutral.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the product under vacuum at 60-70 °C to yield crude this compound.

3.2. Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for determining the crystal structure.

Procedure:

  • Solvent Selection: The crude product can be recrystallized from a suitable solvent system. Common solvents for benzimidazoles include ethanol, methanol, or ethanol/water mixtures.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-ordered crystals.

  • Crystal Growth: For growing larger crystals, the solution can be left undisturbed for several days at room temperature or in a refrigerator. Slow evaporation of the solvent from a saturated solution is another effective technique.

  • Isolation: Once suitable crystals have formed, they can be carefully isolated from the mother liquor.

Structural Analysis and Intermolecular Interactions

While the specific crystal structure of this compound has not been reported, we can infer its likely solid-state interactions based on the functional groups present in the molecule. The crystal packing of benzimidazole derivatives is often governed by a combination of hydrogen bonding and π-π stacking interactions.

The key functional groups for intermolecular interactions are:

  • Carboxylic Acid Group (-COOH): A strong hydrogen bond donor (O-H) and acceptor (C=O).

  • Imidazole Ring: Contains an acidic N-H proton (donor) and a basic imine nitrogen (acceptor).

  • Benzene Ring: Capable of participating in π-π stacking and C-H···π interactions.

  • Chloro Substituent (-Cl): Can participate in weaker halogen bonding or dipole-dipole interactions.

Potential Intermolecular Interactions

Based on these groups, the primary interactions stabilizing the crystal lattice are expected to be:

  • Carboxylic Acid Dimerization: Carboxylic acids frequently form centrosymmetric dimers via strong O-H···O hydrogen bonds.

  • Imidazole-Carboxylate Hydrogen Bonding: The imidazole N-H can act as a donor to the carbonyl oxygen of the carboxylic acid, or the imine nitrogen can act as an acceptor for the carboxylic acid's O-H proton.

  • Imidazole Chain Formation: The N-H···N hydrogen bonds between imidazole rings can lead to the formation of chains or tapes.

  • π-π Stacking: The planar benzimidazole rings are likely to stack in parallel or anti-parallel arrangements, contributing to the stability of the crystal structure.

G mol1 Molecule A (this compound) hb1 O-H···O (Carboxylic Acid Dimer) mol1->hb1 interacts with hb2 N-H···O (Imidazole to Carboxyl) mol1->hb2 H-bonds to hb3 N-H···N (Imidazole Chain) mol1->hb3 H-bonds to pi_stack π-π Stacking (Benzimidazole Rings) mol1->pi_stack stacks with halogen_bond C-Cl···N/O (Halogen Bond) mol1->halogen_bond may interact via mol2 Molecule B (Adjacent Molecule) hb1->mol2 to form dimer with hb2->mol2 hb3->mol2 pi_stack->mol2 halogen_bond->mol2

Caption: Potential intermolecular interactions in the crystal lattice.

This network of strong hydrogen bonds and stacking interactions would result in a stable, three-dimensional crystalline architecture, which is characteristic of many benzimidazole derivatives. The specific arrangement and dominance of certain interactions would define the crystal system and space group.

References

Stability and Storage of 6-chloro-1H-benzoimidazole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-chloro-1H-benzoimidazole-2-carboxylic acid. While specific, in-depth stability data for this compound is not extensively published, this document aggregates general handling procedures from suppliers and outlines a robust framework for stability assessment based on established methodologies for analogous benzimidazole derivatives and chlorinated aromatic compounds.

Compound Information

Parameter Details
IUPAC Name 6-chloro-1H-benzo[d]imidazole-2-carboxylic acid
CAS Number 39811-14-8
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
Appearance Light yellow to off-white solid

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.

Condition Recommendation Rationale References
Temperature 2°C to 8°C (Refrigerated)To minimize the rate of potential degradation reactions.[1][2]
Atmosphere Store in a tightly closed container.To prevent moisture uptake and potential hydrolysis.[3]
Light Protect from light.While specific photostability data is unavailable, benzimidazole derivatives can be photosensitive.
Inert Gas Not specified, but consider for long-term storage.To prevent oxidative degradation.
General Keep away from heat, sparks, and open flames.To prevent thermal decomposition.[3]

Stability Profile and Degradation Pathways

The intrinsic stability of this compound has not been extensively detailed in publicly available literature. However, based on the chemistry of the benzimidazole core and the chloro-substituent, potential degradation pathways can be inferred. Forced degradation studies are essential to definitively identify these pathways and develop stability-indicating analytical methods.

Potential Degradation Mechanisms:

  • Hydrolysis: The amide-like linkage within the benzimidazole ring and the carboxylic acid group could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The benzimidazole ring system may be prone to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.

  • Photodegradation: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to UV or visible light.

  • Thermal Degradation: At elevated temperatures, decarboxylation or cleavage of the benzimidazole ring may occur.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. These studies help to identify potential degradation products and establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Proposed Forced Degradation Study Protocol

The following table outlines a typical forced degradation study design. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Stress Condition Proposed Methodology Typical Reagents and Conditions
Acid Hydrolysis Dissolve the compound in a suitable solvent and add acid. Heat as necessary. Neutralize before analysis.0.1 M to 1 M HCl; Room temperature or up to 80°C.
Base Hydrolysis Dissolve the compound in a suitable solvent and add base. Heat as necessary. Neutralize before analysis.0.1 M to 1 M NaOH; Room temperature or up to 80°C.
Oxidative Degradation Dissolve the compound in a suitable solvent and add an oxidizing agent.3% to 30% H₂O₂; Room temperature.
Thermal Degradation Expose the solid compound to dry heat.50°C to 80°C or as determined by DSC/TGA.
Photostability Expose the solid compound and a solution to light.Overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of benzimidazole derivatives. The method should be capable of separating the parent compound from all process-related impurities and degradation products.

Typical HPLC Method Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound.

  • Temperature: Ambient or controlled (e.g., 25°C).

The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate typical workflows for stability testing of a pharmaceutical compound like this compound.

G cluster_0 Forced Degradation Workflow cluster_1 Stressors drug_substance Drug Substance (this compound) stress_conditions Expose to Stress Conditions drug_substance->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal (Dry Heat) stress_conditions->thermal photo Photolytic (UV/Vis) stress_conditions->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Caption: A logical workflow for conducting forced degradation studies.

G cluster_0 Stability Sample Analysis Workflow start Receive Stability Samples (Timepoints: 0, 3, 6, 9, 12... months) sample_prep Sample Preparation (e.g., Dissolution, Dilution) start->sample_prep hplc_analysis RP-HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing & Integration hplc_analysis->data_processing quantification Quantification of Parent & Degradation Products data_processing->quantification reporting Reporting & Trending quantification->reporting

Caption: A typical workflow for the analysis of stability samples.

References

Methodological & Application

Synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol is based on the well-established Phillips-Ladenburg reaction, which involves the condensation of a substituted o-phenylenediamine with a carboxylic acid.[2] This synthesis utilizes 4-chloro-1,2-phenylenediamine and oxalic acid as primary reactants under acidic conditions. The procedure is designed for researchers in synthetic chemistry and drug development, offering a straightforward and reproducible method for obtaining the target compound.

Introduction

This compound is a versatile heterocyclic compound that serves as a fundamental building block in medicinal and agricultural chemistry.[1] The benzimidazole core is a privileged scaffold found in numerous biologically active molecules. The specific substitution pattern of this compound, featuring a chloro group at the 6-position and a carboxylic acid at the 2-position, makes it a valuable precursor for creating more complex derivatives with potential therapeutic applications, including antifungal and antibacterial agents.[1] The synthesis protocol detailed herein is a robust method involving the acid-catalyzed condensation of 4-chloro-1,2-phenylenediamine with oxalic acid.

Reaction Scheme

The synthesis proceeds via the condensation of 4-chloro-1,2-phenylenediamine with oxalic acid in the presence of hydrochloric acid. The reaction involves the formation of an intermediate that subsequently cyclizes and dehydrates to form the benzimidazole ring.

Reaction scheme for the synthesis of this compound

Quantitative Data and Material Properties

The following table summarizes the key quantitative data for the reactants and the final product. This information is crucial for calculating stoichiometry and assessing the outcome of the experiment.

Compound NameFormulaMW ( g/mol )Melting Point (°C)Appearance
4-Chloro-1,2-phenylenediamineC₆H₇ClN₂142.5970-73Light yellow to brown solid
Oxalic Acid (dihydrate)C₂H₂O₄ · 2H₂O126.07101-102White crystalline solid
This compoundC₈H₅ClN₂O₂196.59156-161 (monohydrate)Solid

Note: Properties are based on commercially available reagents and literature values.

Detailed Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

4.1 Materials and Reagents:

  • 4-Chloro-1,2-phenylenediamine (10.0 g, 70.1 mmol)

  • Oxalic acid dihydrate (8.84 g, 70.1 mmol)

  • 4 M Hydrochloric acid (150 mL)

  • Deionized water

  • Activated charcoal

  • Ethanol (for recrystallization)

4.2 Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

4.3 Synthesis Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1,2-phenylenediamine (10.0 g, 70.1 mmol) and oxalic acid dihydrate (8.84 g, 70.1 mmol).

  • Acid Addition: To the flask, slowly add 150 mL of 4 M hydrochloric acid. The mixture may warm up slightly.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for approximately 1 hour to maximize the precipitation of the product.

  • Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake on the filter with two portions of cold deionized water (2 x 50 mL) to remove residual hydrochloric acid and any unreacted starting materials.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

4.4 Purification by Recrystallization:

  • Transfer the crude solid to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of a hot ethanol/water mixture and heat gently with stirring until the solid is fully dissolved. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for an additional 10 minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Reactants 1. Combine Reactants (4-Chloro-1,2-phenylenediamine, Oxalic Acid, 4M HCl) Reflux 2. Heat to Reflux (4-5 hours) Reactants->Reflux Heating Cooling 3. Cool Reaction (Room Temp -> Ice Bath) Reflux->Cooling Completion Filtration1 4. Vacuum Filtration Cooling->Filtration1 Washing 5. Wash with Cold H₂O Filtration1->Washing Drying1 6. Dry Crude Product Washing->Drying1 Recrystallize 7. Recrystallize (Hot Ethanol/Water) Drying1->Recrystallize Filtration2 8. Filter Crystals Recrystallize->Filtration2 Drying2 9. Dry Final Product Filtration2->Drying2 Final_Product Pure Product Drying2->Final_Product

References

Application Notes and Protocols for the Analytical Characterization of 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 6-chloro-1H-benzoimidazole-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is designed for the routine analysis of this compound to determine its purity and for quantification in various sample matrices. The protocol is adapted from established methods for related benzimidazole derivatives.[2]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Standard and Sample Solutions (1 mg/mL in Mobile Phase) mp_prep Prepare Mobile Phase (Acetonitrile:Water:Formic Acid) degas Degas Mobile Phase mp_prep->degas injector Inject Sample (10 µL) degas->injector column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) injector->column detector UV Detector (280 nm) column->detector chromatogram Record Chromatogram detector->chromatogram analyze Analyze Peak Area and Retention Time chromatogram->analyze quantify Quantify and Assess Purity analyze->quantify

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocol:
  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile, Deionized Water, and Formic Acid in a ratio of 60:40:0.1 (v/v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonic bath.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare sample solutions at a similar concentration to the standard solution using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

  • Analysis:

    • Inject the standard solution to determine the retention time.

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

Quantitative Data Summary:
ParameterExpected Value
Retention Time 3.5 ± 0.5 min
Wavelength (λmax) ~280 nm
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of this compound, providing structural confirmation. Electron Ionization (EI) is a common technique for such small molecules.

Logical Relationship: Mass Spectrometry Fragmentation

MS_Fragmentation M [M]+• m/z = 196/198 F1 [M-COOH]+• m/z = 151/153 M->F1 - COOH F2 [M-Cl]+• m/z = 161 M->F2 - Cl F3 [F1-HCN]+• m/z = 124/126 F1->F3 - HCN

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol:
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 100 µg/mL.

  • Mass Spectrometer Conditions (ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. The presence of the chlorine isotope pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observed for all chlorine-containing fragments.

    • Analyze the fragmentation pattern to confirm the structure. Common losses for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da). Benzimidazole structures can exhibit the loss of HCN (27 Da).[3]

Predicted Mass Spectrometry Data:
IonFormulaPredicted m/z (³⁵Cl/³⁷Cl)Description
[M+H]⁺ C₈H₆ClN₂O₂⁺197/199Protonated Molecular Ion
[M-H]⁻ C₈H₄ClN₂O₂⁻195/197Deprotonated Molecular Ion
[M-COOH]⁺ C₇H₄ClN₂⁺151/153Loss of the carboxylic acid group

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of this compound.

Experimental Protocol:
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz or higher.

    • Number of Scans: 16 or as needed for good signal-to-noise.

    • Pulse Program: Standard proton acquisition.

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: 1024 or as needed for good signal-to-noise.

    • Pulse Program: Standard carbon acquisition with proton decoupling.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the protons to their respective positions in the molecule.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and, if available, DEPT experiments.

Predicted NMR Data (in DMSO-d₆):

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5broad singlet1H-COOH
~12.5broad singlet1H-NH
~7.8doublet1HH-4
~7.6singlet1HH-7
~7.3doublet1HH-5

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~165C=O
~145C-2
~142C-7a
~135C-3a
~130C-6
~125C-5
~120C-4
~115C-7

Note: The exact chemical shifts may vary depending on the solvent and concentration. The characterization of benzimidazole derivatives by NMR is a well-established technique.[4][5]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values to confirm the empirical formula.

Experimental Protocol:
  • Sample Preparation:

    • A small, accurately weighed amount of the dried sample is required.

  • Instrumentation:

    • Use a calibrated CHN elemental analyzer.

  • Analysis:

    • Combust the sample in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Theoretical vs. Experimental Data:
ElementTheoretical % (for C₈H₅ClN₂O₂)Experimental % (Typical)
C 48.8848.9 ± 0.4
H 2.562.6 ± 0.3
N 14.2514.2 ± 0.4

These comprehensive analytical methods provide a robust framework for the characterization of this compound, ensuring its identity, purity, and structural integrity for research and development purposes.

References

Application Notes and Protocols for the Use of 6-chloro-1H-benzoimidazole-2-carboxylic acid in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The structural similarity of the benzimidazole nucleus to endogenous purines allows for its interaction with various biopolymers, making it a privileged scaffold in drug design.[1] 6-chloro-1H-benzoimidazole-2-carboxylic acid is a key synthetic intermediate used in the development of more complex and potent benzimidazole-based therapeutic agents.[4] While this compound itself is primarily a building block, its strategic modification can lead to the discovery of novel antimicrobial drugs.

These application notes provide a comprehensive overview of the utility of this compound in an antimicrobial drug discovery workflow, from the synthesis of derivatives to their biological evaluation.

Synthesis of Benzimidazole Derivatives

The carboxylic acid group and the chloro-substituent on the benzimidazole ring of this compound offer versatile handles for chemical modification. A common approach to enhance biological activity is the synthesis of amide or ester derivatives.

General Synthesis Protocol for Amide Derivatives

A general method for synthesizing amide derivatives involves the condensation of this compound with a variety of amines in the presence of a coupling agent.

Materials:

  • This compound

  • Substituted amine (aromatic or aliphatic)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in an anhydrous solvent.

  • Add the coupling agent (1.2 equivalents) and the organic base (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Antimicrobial Susceptibility Testing

Once a library of derivatives has been synthesized from this compound, the next step is to screen them for antimicrobial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure.

Broth Microdilution Assay Protocol

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized benzimidazole derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (DMSO or solvent used to dissolve compounds)

Protocol:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth and add it to each well of the microtiter plate, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive control wells (broth with inoculum and control antibiotic) and negative control wells (broth with inoculum and solvent).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. The MIC can also be determined by reading the absorbance at 600 nm.

Data Presentation:

The MIC values for a series of hypothetical derivatives are presented in the table below.

CompoundDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
CBCA-01 N-phenyl amide1632>64
CBCA-02 N-benzyl amide81632
CBCA-03 N-(4-fluorophenyl) amide4816
CBCA-04 N-(2-pyridyl) amide8168
Ciprofloxacin (Positive Control)10.5NA
Fluconazole (Positive Control)NANA2

Cytotoxicity Assessment

It is crucial to evaluate the toxicity of promising antimicrobial compounds against mammalian cells to ensure they are selective for microbial targets.[5]

MTT Assay Protocol for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized benzimidazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well plate reader

Protocol:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the cell viability as a percentage of the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Data Presentation:

The IC₅₀ values for the hypothetical derivatives are presented below.

CompoundDerivative TypeIC₅₀ on HEK293 cells (µM)
CBCA-01 N-phenyl amide>100
CBCA-02 N-benzyl amide85.2
CBCA-03 N-(4-fluorophenyl) amide55.7
CBCA-04 N-(2-pyridyl) amide72.1

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the key processes in utilizing this compound for antimicrobial drug discovery.

Synthesis_Workflow Start 6-chloro-1H-benzoimidazole- 2-carboxylic acid Reaction Amide Coupling Reaction (e.g., with various amines) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Library of Novel Benzimidazole Derivatives Characterization->Library

Caption: Workflow for the synthesis of benzimidazole derivatives.

Screening_Workflow cluster_invitro In Vitro Screening Antimicrobial Antimicrobial Susceptibility Testing (MIC Determination) Hit_Identification Hit Identification (High Potency, Low Toxicity) Antimicrobial->Hit_Identification Cytotoxicity Cytotoxicity Assessment (IC50 Determination) Cytotoxicity->Hit_Identification Library Library of Synthesized Derivatives Library->Antimicrobial Library->Cytotoxicity Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: Workflow for antimicrobial and cytotoxicity screening.

Potential Signaling Pathways and Mechanisms of Action

While the direct mechanism of action for derivatives of this compound must be determined experimentally, the benzimidazole scaffold is known to interact with several microbial targets. Potential mechanisms could include the inhibition of essential enzymes or disruption of cellular processes. For instance, some benzimidazole derivatives have been shown to target the filamenting temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division.[6]

Mechanism_of_Action cluster_drug Benzimidazole Derivative cluster_cell Bacterial Cell Drug Active Compound Target Potential Target (e.g., FtsZ Protein) Drug->Target Binds to Inhibition Inhibition of Cell Division Drug->Inhibition Process Cell Division Target->Process Is essential for

Caption: Hypothetical mechanism of action targeting cell division.

Conclusion

This compound is a valuable starting material for the generation of novel benzimidazole derivatives in the pursuit of new antimicrobial agents. The protocols and workflows outlined in these application notes provide a foundational framework for researchers to synthesize, screen, and evaluate new chemical entities derived from this versatile scaffold. Subsequent studies should focus on elucidating the precise mechanism of action and in vivo efficacy of the most promising lead compounds.

References

Application Notes and Protocols for 6-chloro-1H-benzoimidazole-2-carboxylic acid in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-chloro-1H-benzoimidazole-2-carboxylic acid as a versatile precursor for the synthesis and evaluation of novel anticancer agents. This document outlines detailed synthetic protocols, methodologies for key biological assays, and a summary of the anticancer activities of its derivatives.

Introduction to this compound in Oncology

The benzimidazole scaffold is a privileged structure in medicinal chemistry, bearing a resemblance to natural purine nucleotides and enabling interaction with a wide array of biological targets. The presence of a chloro substituent at the 6-position can enhance the lipophilicity and membrane permeability of the molecule, potentially increasing its cytotoxic effects. The carboxylic acid moiety at the 2-position serves as a convenient chemical handle for the synthesis of a diverse library of derivatives, including amides and esters, to explore structure-activity relationships (SAR) and develop potent and selective anticancer agents.

Derivatives of this compound have been investigated for their potential to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis. Their mechanisms of action often involve the inhibition of key enzymes such as tubulin, topoisomerases, and protein kinases like EGFR and VEGFR-2.

Synthetic Pathways from this compound

The carboxylic acid group of this compound is the primary site for chemical modification to generate a library of potential anticancer compounds. The two main synthetic routes involve the formation of amide and ester derivatives.

Synthesis_Workflow precursor 6-chloro-1H-benzoimidazole- 2-carboxylic acid amide_path Amide Synthesis precursor->amide_path Amine, Coupling Agent ester_path Ester Synthesis precursor->ester_path Alcohol, Acid Catalyst amide_derivatives Amide Derivatives amide_path->amide_derivatives ester_derivatives Ester Derivatives ester_path->ester_derivatives evaluation Biological Evaluation amide_derivatives->evaluation ester_derivatives->evaluation

Caption: Synthetic workflow for generating anticancer candidates.

Experimental Protocol: Synthesis of Amide Derivatives

This protocol describes the general procedure for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Coupling agent (e.g., HATU, HBTU, or DCC)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Activation: Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution and stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified amide derivative by NMR and mass spectrometry.

Experimental Protocol: Synthesis of Ester Derivatives

This protocol outlines the general procedure for the synthesis of ester derivatives from this compound via Fischer esterification.

Materials:

  • This compound

  • Desired alcohol (used as solvent and reactant)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Suspend this compound (1 equivalent) in the desired alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by silica gel column chromatography.

  • Characterization: Confirm the structure of the purified ester derivative by NMR and mass spectrometry.

Biological Evaluation of Anticancer Activity

A series of in vitro assays are essential to determine the anticancer potential of the synthesized derivatives.

Biological_Evaluation_Workflow start Synthesized Derivatives viability Cell Viability Assay (MTT) start->viability mechanism Mechanism of Action Studies viability->mechanism Active Compounds apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle tubulin Tubulin Polymerization Assay mechanism->tubulin kinase Kinase Inhibition Assay (EGFR/VEGFR-2) mechanism->kinase western Western Blot Analysis apoptosis->western cell_cycle->western data Data Analysis & SAR tubulin->data kinase->data western->data

Caption: Workflow for in vitro anticancer evaluation.

Quantitative Data Summary: In Vitro Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of various chloro-substituted benzimidazole derivatives against a panel of human cancer cell lines.

Table 1: IC50 Values of Chloro-Substituted Benzimidazole Derivatives (µM)

Compound IDCell LineCancer TypeIC50 (µM)Reference
1d HepG2Liver1.84[1]
A549Lung2.56[1]
MCF-7Breast3.12[1]
2d HepG2Liver2.15[1]
A549Lung3.48[1]
MCF-7Breast4.23[1]
3s HepG2Liver5.62[1]
A549Lung7.89[1]
MCF-7Breast6.45[1]
4b HepG2Liver4.33[1]
A549Lung6.18[1]
MCF-7Breast5.81[1]
4k HepG2Liver8.24[1]
A549Lung10.28[1]
MCF-7Breast9.76[1]
Compound 5 (bromo-derivative) MCF-7Breast17.8[2]
DU-145Prostate10.2[2]
8m SW480Colon6.77[3]
HCT116Colon3.33[3]

Table 2: GI50 Values of Chloro-Substituted Benzimidazole Derivatives (µM)

Compound IDCell Line PanelGI50 (µM)Reference
Compound 4 NCI-601.20[4]

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Synthesized benzimidazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay detects apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • Cancer cells

  • Synthesized benzimidazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Cell Cycle Analysis

Principle: This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cells

  • Synthesized benzimidazole derivatives

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with PI/RNase A solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Tubulin Polymerization Inhibition Assay

Principle: This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules by monitoring the change in absorbance at 340 nm.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP

  • Synthesized benzimidazole derivatives

  • Temperature-controlled spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP.

  • Compound Addition: Add the synthesized compounds at various concentrations.

  • Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.

  • Absorbance Measurement: Monitor the increase in absorbance at 340 nm over time.[5]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves and determine the inhibitory effect.

Kinase Inhibition Assay (EGFR/VEGFR-2)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as EGFR or VEGFR-2, by quantifying the phosphorylation of a substrate.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and various concentrations of the synthesized compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent that converts ADP to a luminescent signal.

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Western Blot Analysis

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is useful for confirming the mechanism of action by observing changes in the expression or phosphorylation status of key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against cleaved PARP, cleaved caspase-3, Cyclin B1, p-Cdc2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Prepare total protein lysates from treated and untreated cells.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a specific primary antibody, followed by an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[6]

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound can exert their anticancer effects through multiple mechanisms.

Signaling_Pathways compound 6-chloro-1H-benzoimidazole- 2-carboxylic acid Derivatives tubulin Tubulin Polymerization compound->tubulin Inhibition egfr EGFR Signaling compound->egfr Inhibition vegfr VEGFR-2 Signaling compound->vegfr Inhibition mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest proliferation ↓ Proliferation egfr->proliferation angiogenesis ↓ Angiogenesis vegfr->angiogenesis apoptosis Apoptosis mitotic_arrest->apoptosis proliferation->apoptosis angiogenesis->apoptosis

Caption: Key signaling pathways targeted by benzimidazole derivatives.

  • Tubulin Polymerization Inhibition: Many benzimidazole derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[2]

  • Kinase Inhibition: Certain derivatives can act as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2. Inhibition of EGFR signaling can block downstream pathways that promote cell proliferation. Inhibition of VEGFR-2 signaling can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.

  • Induction of Apoptosis: By disrupting essential cellular processes, these compounds can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases and the cleavage of PARP.

  • Cell Cycle Arrest: In addition to mitotic arrest, some derivatives can induce cell cycle arrest at other checkpoints, such as the G1 phase, preventing cancer cells from entering the DNA synthesis phase.[7]

References

Application Notes and Protocols: Derivatization of 6-chloro-1H-benzoimidazole-2-carboxylic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 6-chloro-1H-benzoimidazole-2-carboxylic acid to generate novel compounds with potential therapeutic applications. The protocols detailed below are intended to guide researchers in the synthesis and biological evaluation of these derivatives, particularly focusing on their antimicrobial and anticancer activities. A key biological target for this class of compounds, dihydrofolate reductase (DHFR), is highlighted with a corresponding inhibitory assay protocol.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. By modifying the carboxylic acid group and the benzimidazole nitrogen, novel molecules with enhanced biological potency and target specificity can be developed. These derivatives often function by inhibiting crucial cellular enzymes, such as dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis in both prokaryotic and eukaryotic cells.[4][5]

Derivatization Strategy

The primary route for the derivatization of this compound involves the formation of amide or ester linkages at the C2-carboxylic acid position and substitution at the N1-position of the benzimidazole ring. A common and effective method is the condensation reaction with various amines or alcohols to yield the corresponding carboxamides or esters. Further derivatization can be achieved by N-alkylation or N-arylation.

Derivatization_Workflow 6-chloro-1H-benzoimidazole-2-carboxylic_acid 6-chloro-1H-benzoimidazole- 2-carboxylic acid Condensation Condensation Reaction 6-chloro-1H-benzoimidazole-2-carboxylic_acid->Condensation Amine_or_Alcohol Amine or Alcohol Amine_or_Alcohol->Condensation Carboxamide_or_Ester_Derivative 6-chloro-1H-benzoimidazole- 2-carboxamide or ester derivative Condensation->Carboxamide_or_Ester_Derivative N_Substitution N-Substitution Carboxamide_or_Ester_Derivative->N_Substitution Alkyl_or_Aryl_Halide Alkyl or Aryl Halide Alkyl_or_Aryl_Halide->N_Substitution Final_Derivative N-substituted 6-chloro-1H-benzoimidazole- 2-carboxamide or ester derivative N_Substitution->Final_Derivative

A general workflow for the derivatization of this compound.

Quantitative Data Summary

The following table summarizes the biological activity of representative N-substituted 6-chloro-1H-benzimidazole derivatives. The data is presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer activity.

Compound IDR1-Substituent (at N1)R2-Substituent (at C2-amide)MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusIC50 (µg/mL) vs. MCF-7 (Breast Cancer)IC50 (µg/mL) vs. A549 (Lung Cancer)
4k -CH2-(4-fluorophenyl)4-chlorophenyl1682.453.12
3s -CH2-(4-chlorophenyl)4-methoxyphenyl844.875.64
4b -CH2-(2,4-dichlorophenyl)2-chlorophenyl421.842.05
1d H4-nitrophenyl321610.2812.51
2d H4-chlorophenyl1688.769.88
Ciprofloxacin --8-168-16--
Paclitaxel ----1.38-6.131.38-6.13

Data adapted from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[2][6]

Experimental Protocols

Protocol 1: Synthesis of N-substituted 6-chloro-1H-benzoimidazole-2-carboxamide Derivatives

This protocol describes a general two-step synthesis for N-substituted 6-chloro-1H-benzoimidazole-2-carboxamide derivatives.

Step 1: Synthesis of 6-chloro-2-(substituted-phenyl)-1H-benzo[d]imidazole

  • To a solution of 4-chloro-o-phenylenediamine (1 mmol) in ethanol (20 mL), add a substituted aromatic aldehyde (1 mmol) and sodium metabisulfite (1.2 mmol).

  • Reflux the reaction mixture for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 6-chloro-2-(substituted-phenyl)-1H-benzo[d]imidazole.

Step 2: Synthesis of N-substituted-6-chloro-2-(substituted-phenyl)-1H-benzo[d]imidazole

  • To a solution of the 6-chloro-2-(substituted-phenyl)-1H-benzo[d]imidazole (1 mmol) in dimethylformamide (DMF, 15 mL), add potassium carbonate (K2CO3, 2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted halide (1.2 mmol) and stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to each well.

  • Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 10 µL of the bacterial suspension to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Ciprofloxacin can be used as a standard drug control.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[1][7][8][9][10]

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well UV-transparent plate, add the following to each well:

    • Reaction buffer

    • Test compound at various concentrations (final DMSO concentration should be <1%)

    • Dihydrofolate (DHF) substrate

    • NADPH

  • Include a positive control (methotrexate, a known DHFR inhibitor) and a negative control (DMSO vehicle).

  • Initiate the reaction by adding a purified solution of DHFR enzyme to each well.

  • Immediately measure the absorbance at 340 nm in a kinetic mode for 10-20 minutes at room temperature.

  • The rate of decrease in absorbance is proportional to the DHFR activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Biological_Assay_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assay Start Start with 6-chloro-1H-benzoimidazole- 2-carboxylic acid Derivatization Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Stock_Solution Prepare Stock Solutions Purification->Stock_Solution Assay_Plate Prepare Assay Plate (e.g., 96-well) Stock_Solution->Assay_Plate Incubation Incubation Assay_Plate->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Incubation->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Calculate MIC/IC50 Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

A generalized workflow for the synthesis and biological evaluation of derivatives.

Signaling Pathway

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is an essential cofactor for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. Inhibition of DHFR disrupts this pathway, leading to a depletion of nucleotides and subsequent inhibition of cell proliferation and cell death. This makes DHFR an attractive target for antimicrobial and anticancer therapies.

DHFR_Signaling_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis DHFR->THF NADPH -> NADP+ DNA_RNA_Synthesis DNA and RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Thymidylate_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Inhibitor Benzimidazole Derivative (DHFR Inhibitor) Inhibitor->DHFR Inhibition

The role of DHFR in the folate metabolism pathway and its inhibition by benzimidazole derivatives.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-1H-benzoimidazole-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is a critical quality attribute that can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds by separating the main component from potential process-related impurities and degradation products.[3][4][5]

This application note provides a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential impurities.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended for the purity analysis of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 80% A to 20% A over 25 minutes, then hold at 20% A for 5 minutes
Flow Rate 1.0 mL/min
Detection Wavelength UV at 275 nm
Injection Volume 10 µL
Column Temperature 30 °C
Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Purified water (HPLC grade)

  • This compound reference standard

  • Potential impurity standards (if available)

Standard Solution Preparation

Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B in a 1:1 ratio) to obtain a known concentration of approximately 0.1 mg/mL.

Sample Solution Preparation

Accurately weigh and dissolve the synthesized this compound sample in the same diluent used for the standard solution to obtain a concentration similar to the standard solution.

Identification of Potential Impurities

For a stability-indicating method, it is crucial to identify potential impurities. Based on the common synthesis routes for benzimidazole derivatives, which often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives, the following potential impurities should be considered:

  • Impurity A: 4-chloro-1,2-diaminobenzene (unreacted starting material)

  • Impurity B: Oxalic acid (or a derivative, as a potential reactant)

  • Impurity C: 6-chloro-1H-benzoimidazole (decarboxylation product)

  • Impurity D: Other process-related impurities or degradation products.

Data Presentation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 2: Representative Chromatographic Data

Peak IdentificationRetention Time (min)Peak Area (mAU*s)Area %
Impurity A3.515000.15
Impurity B5.225000.25
This compound 15.8 994000 99.40
Impurity C18.210000.10
Unknown Impurity21.510000.10
Total 1000000 100.00

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the HPLC analysis and a conceptual representation of the separation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh Sample & Standard B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 275 nm E->F G Record Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity H->I J J I->J Final Report

Caption: Workflow for HPLC purity analysis.

Separation_Principle cluster_column Reversed-Phase C18 Column (Non-polar) cluster_mobile Mobile Phase (Polar) cluster_analytes Analyte Separation Column Stationary Phase Main_Compound 6-chloro-1H-benzoimidazole- 2-carboxylic acid Column->Main_Compound Moderate Interaction Impurity_C Less Polar Impurities (Elute Later) Column->Impurity_C Stronger Interaction Mobile Aqueous/Organic Mixture Impurity_A Polar Impurities (Elute Early) Mobile->Impurity_A Stronger Interaction

Caption: Principle of reversed-phase separation.

Conclusion

The described RP-HPLC method is a reliable and robust approach for the purity determination of this compound. The method is capable of separating the main compound from its potential impurities, making it suitable for quality control and stability studies in a drug development setting. The validation of this method according to ICH guidelines is recommended to ensure its accuracy, precision, specificity, and linearity.

References

Application Notes and Protocols for the Scale-up Synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-1H-benzoimidazole-2-carboxylic acid is a crucial heterocyclic building block in the pharmaceutical and agrochemical industries. Its structural motif is found in a variety of bioactive molecules, making its efficient and scalable synthesis a topic of significant interest.[1] These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on practical and optimized methodologies suitable for laboratory and pilot plant settings.

Synthetic Pathway Overview

The most common and industrially viable route for the synthesis of this compound involves the condensation of 4-chloro-o-phenylenediamine with a suitable C2-synthon, typically an oxalic acid derivative. This reaction proceeds via an initial acylation followed by a cyclization-dehydration cascade to form the benzimidazole ring system.

Diagram 1: General Synthetic Pathway

G A 4-chloro-o-phenylenediamine C Intermediate Amide A->C Acylation B Oxalic Acid Derivative (e.g., Diethyl Oxalate) B->C D This compound C->D Cyclization/ Dehydration

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary protocols are presented for the synthesis of this compound: a conventional thermal method and a microwave-assisted method. The choice of method will depend on the available equipment, desired scale, and processing time constraints.

Protocol 1: Conventional Thermal Synthesis

This protocol describes a traditional batch process using conventional heating.

Materials:

  • 4-chloro-o-phenylenediamine

  • Diethyl oxalate

  • Ethanol

  • Hydrochloric acid (4M)

  • Sodium hydroxide solution (2M)

  • Activated carbon

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Buchner funnel or Nutsche filter)

  • Drying oven

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with 4-chloro-o-phenylenediamine (1.0 eq) and ethanol (10 L/kg of starting material).

  • Reagent Addition: While stirring, add diethyl oxalate (1.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 6-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Hydrolysis: After completion of the initial reaction, cool the mixture to 50 °C and slowly add 4M hydrochloric acid (5 L/kg of starting material). Reheat the mixture to reflux and maintain for 2-4 hours to effect hydrolysis of the intermediate ester.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to approximately 3-4 with 2M sodium hydroxide solution to precipitate the product.

    • Filter the crude product and wash the cake with water until the filtrate is neutral.

  • Purification:

    • Suspend the crude product in water (15 L/kg) and heat to 80-90 °C.

    • Treat with activated carbon for 30 minutes.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature to crystallize the product.

    • Filter the purified product, wash with cold water, and dry under vacuum at 60-70 °C.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to significantly reduce reaction times and potentially improve yields.[2]

Materials:

  • 4-chloro-o-phenylenediamine

  • Oxalic acid dihydrate

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Sodium bicarbonate solution (5%)

Equipment:

  • Microwave reactor suitable for scale-up with appropriate safety features

  • Reaction vessel (microwave transparent) with stirring capability

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-chloro-o-phenylenediamine (1.0 eq), oxalic acid dihydrate (1.1 eq), and a catalytic amount of p-TsOH (0.05 eq) in DMF (5 L/kg of starting material).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature of 120-140 °C for 15-30 minutes. Monitor the internal pressure and temperature throughout the reaction.

  • Work-up and Isolation:

    • After the reaction is complete, cool the vessel to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the crude product.

    • Filter the solid and wash thoroughly with water.

  • Purification:

    • Suspend the crude product in a 5% sodium bicarbonate solution to neutralize any residual acid.

    • Filter the product, wash with water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Dry the purified product under vacuum at 60-70 °C.

Data Presentation

The following tables summarize typical quantitative data for the two synthetic protocols, allowing for easy comparison.

Table 1: Comparison of Reaction Parameters

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis
Starting Materials 4-chloro-o-phenylenediamine, Diethyl oxalate4-chloro-o-phenylenediamine, Oxalic acid dihydrate
Solvent Ethanol, 4M HClDMF
Catalyst None (acid-mediated)p-Toluenesulfonic acid
Reaction Temperature 78-80 °C (reflux)120-140 °C
Reaction Time 8-16 hours (total)15-30 minutes
Scale Laboratory to Pilot PlantLaboratory to Kilogram Scale

Table 2: Comparison of Yield and Purity

OutcomeConventional Thermal SynthesisMicrowave-Assisted Synthesis
Typical Yield 75-85%85-95%
Purity (by HPLC) >98%>99%
Key Advantages Well-established, uses common equipmentDrastically reduced reaction time, higher yield and purity
Key Disadvantages Long reaction times, higher energy consumptionRequires specialized microwave equipment

Process Optimization and Scale-up Considerations

Diagram 2: Workflow for Process Optimization

G cluster_0 Reaction Parameters cluster_1 Work-up & Purification cluster_2 Analytical Monitoring A Reactant Stoichiometry H In-process Controls (IPC) - TLC/HPLC A->H B Solvent Selection B->H C Temperature Profile C->H D Reaction Time D->H E pH Adjustment I Final Product Analysis - Purity (HPLC) - Identity (NMR, MS) E->I F Crystallization Solvent F->I G Drying Conditions G->I Optimization Process Optimization Optimization->A Optimization->B Optimization->C Optimization->D Optimization->E Optimization->F Optimization->G

Caption: Key parameters to consider for the optimization and scale-up of the synthesis.

For a successful and safe scale-up, the following points should be carefully considered:

  • Heat Transfer: The condensation reaction is exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the initial stages of the reaction and during neutralization.

  • Mixing: Efficient mixing is crucial to ensure homogeneous reaction conditions and prevent localized overheating. The stirrer speed and impeller design should be appropriate for the reactor volume and viscosity of the reaction mixture.

  • Material Charging: Develop a safe and controlled procedure for charging reagents, especially on a larger scale. For the conventional method, the addition of hydrochloric acid should be done slowly to manage the exotherm.

  • Process Safety: Conduct a thorough safety assessment before scaling up. This should include an evaluation of the thermal stability of reactants, intermediates, and products, as well as potential hazards associated with the solvents and reagents used.

  • Crystallization Control: The cooling rate and agitation during crystallization can significantly impact the particle size distribution and purity of the final product. A controlled cooling profile is recommended for reproducible results.

By following these detailed protocols and considering the key optimization and scale-up parameters, researchers and production chemists can efficiently and safely produce high-quality this compound for further use in drug discovery and development.

References

Application Notes and Protocols for the Use of 6-chloro-1H-benzoimidazole-2-carboxylic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of potent agrochemical fungicides derived from 6-chloro-1H-benzoimidazole-2-carboxylic acid. The protocols detailed below are based on established synthetic methodologies for benzimidazole derivatives, a class of compounds widely recognized for their fungicidal properties.

Introduction

This compound is a key heterocyclic building block in the development of agrochemicals. Its rigid structure, coupled with the reactivity of the carboxylic acid group and the influence of the chloro substituent, makes it an ideal scaffold for the synthesis of targeted fungicides. The primary mode of action for benzimidazole-based fungicides is the inhibition of β-tubulin polymerization, a crucial process in fungal cell division. This disruption of microtubule assembly ultimately leads to fungal cell death.

Synthesis of Agrochemical Derivatives

The carboxylic acid moiety of this compound offers a versatile handle for the synthesis of various derivatives, primarily through esterification and amidation reactions. These reactions allow for the introduction of diverse functional groups, enabling the fine-tuning of the molecule's biological activity, solubility, and stability.

General Synthetic Pathways

The synthesis of fungicidal derivatives from this compound can be conceptualized through the following workflow:

Synthesis_Workflow A 6-chloro-1H-benzoimidazole- 2-carboxylic acid B Activation of Carboxylic Acid A->B e.g., SOCl₂, DCC C Ester Derivatives B->C Alcohol (R-OH) D Amide Derivatives B->D Amine (R-NH₂) E Fungicidal Activity Screening C->E D->E

Caption: General workflow for the synthesis of agrochemical derivatives.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of ester and amide derivatives of this compound.

Protocol 1: Synthesis of Methyl 6-chloro-1H-benzoimidazole-2-carboxylate (Ester Derivative)

This protocol describes the esterification of this compound with methanol.

Materials:

  • This compound

  • Methanol (absolute)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC)

  • Dry dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Activation of Carboxylic Acid (Method A: Thionyl Chloride):

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound (1 equivalent) in an excess of methanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure methyl 6-chloro-1H-benzoimidazole-2-carboxylate.

Expected Yield: 80-90%

Protocol 2: Synthesis of N-substituted-6-chloro-1H-benzoimidazole-2-carboxamide (Amide Derivative)

This protocol outlines the amidation of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Amide Coupling:

    • In a round-bottom flask, dissolve this compound (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in dry DMF.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the reaction mixture into water and stir for 30 minutes to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash with water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure N-substituted-6-chloro-1H-benzoimidazole-2-carboxamide.

Expected Yield: 70-85%

Data Presentation: Antifungal Activity

The following tables summarize the in vitro antifungal activity of various benzimidazole derivatives against common phytopathogenic fungi. While specific data for derivatives of this compound is limited in publicly available literature, the data for structurally related compounds provides a strong rationale for its use as a lead structure.

Table 1: Antifungal Activity of Benzimidazole Phenylhydrazone Derivatives [1]

CompoundR. solani EC₅₀ (µg/mL)M. oryzae EC₅₀ (µg/mL)
6f 1.201.85
6h -5.47
6i -13.66
6j -8.71
6ai --
Carbendazim (Control)1.841.87
Validamycin A (Control)5.07-

Table 2: Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives [2][3][4]

CompoundCytospora sp. IC₅₀ (µg/mL)C. gloeosporioides IC₅₀ (µg/mL)B. cinerea IC₅₀ (µg/mL)A. solani IC₅₀ (µg/mL)F. solani IC₅₀ (µg/mL)
4m -20.76-27.5818.60
5b 30.9711.3857.71-40.15
7f --13.36--
Hymexazol (Control)--8.92--

Mode of Action: Signaling Pathway

The primary fungicidal mechanism of benzimidazole derivatives involves the disruption of microtubule assembly, which is essential for mitosis in fungal cells.

Signaling_Pathway cluster_fungal_cell Fungal Cell A Benzimidazole Derivative (e.g., from 6-chloro-1H-benzoimidazole- 2-carboxylic acid) B Binds to β-tubulin subunit A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Arrest of Cell Division (Mitosis) D->E F Fungal Cell Death E->F

Caption: Mode of action of benzimidazole fungicides.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of potential agrochemical fungicides. The ester and amide derivatives are readily accessible through standard synthetic protocols. The fungicidal activity of the resulting compounds is attributed to their ability to interfere with the formation of microtubules in fungal cells. Further research and optimization of derivatives based on this scaffold are warranted to develop novel and effective crop protection agents.

References

Application Note: N-Alkylation of 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-chloro-1H-benzoimidazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules.[1] Its structure is a common scaffold in medicinal chemistry, with derivatives exhibiting potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] The N-alkylation of the benzimidazole core is a critical step in the diversification of this scaffold, allowing for the introduction of various functional groups that can modulate the pharmacological properties of the final compounds.[4] This application note provides a detailed protocol for the N-alkylation of this compound, a process that can be complicated by the presence of the carboxylic acid moiety. The presented method is based on established procedures for the N-alkylation of related benzimidazole derivatives.[5][6][7]

Experimental Workflow

N_Alkylation_Workflow start Start dissolve Dissolve 6-chloro-1H-benzoimidazole- 2-carboxylic acid in DMF start->dissolve add_base Add Base (e.g., K2CO3) dissolve->add_base stir1 Stir at Room Temperature add_base->stir1 add_alkylating_agent Add Alkylating Agent (e.g., Alkyl Halide) stir1->add_alkylating_agent heat Heat Reaction Mixture (e.g., 60-80 °C) add_alkylating_agent->heat monitor Monitor Reaction (TLC) heat->monitor monitor->heat Incomplete workup Aqueous Work-up (Water, Extraction with Ethyl Acetate) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for the N-alkylation of this compound.

Materials and Methods

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution. The addition of a base is crucial for the deprotonation of the benzimidazole nitrogen.[6]

  • Stir the suspension at room temperature for 30 minutes.

2. N-Alkylation Reaction:

  • To the stirred suspension, add the alkylating agent (1.2 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkylating agent.[8]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

3. Reaction Work-up and Purification:

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

4. Characterization:

  • Characterize the purified N-alkylated product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of this compound with various alkylating agents. Please note that these are representative examples and actual results may vary.

Table 1: Reaction Conditions for N-Alkylation

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)
1Methyl IodideK₂CO₃DMF604
2Ethyl BromideK₂CO₃DMF706
3Benzyl BromideK₂CO₃DMF805
4n-Butyl BromideNaOHDMF808

Note: The choice of base and temperature can significantly influence the reaction outcome. Potassium carbonate is a milder base suitable for this substrate, while stronger bases like sodium hydroxide could also be employed.[8]

Table 2: Product Yields and Characterization

EntryProductYield (%)¹H NMR (δ, ppm)MS (m/z)
16-chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid85Characteristic peaks for methyl and benzimidazole protons[M+H]⁺ expected
26-chloro-1-ethyl-1H-benzoimidazole-2-carboxylic acid82Characteristic peaks for ethyl and benzimidazole protons[M+H]⁺ expected
31-benzyl-6-chloro-1H-benzoimidazole-2-carboxylic acid88Characteristic peaks for benzyl and benzimidazole protons[M+H]⁺ expected
41-butyl-6-chloro-1H-benzoimidazole-2-carboxylic acid79Characteristic peaks for butyl and benzimidazole protons[M+H]⁺ expected

Note: Yields are calculated after purification by column chromatography. Spectroscopic data should be acquired to confirm the structure of the final products.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key chemical transformations and relationships in the N-alkylation protocol.

reaction_pathway start_material 6-chloro-1H-benzoimidazole- 2-carboxylic acid deprotonation Deprotonation of Benzimidazole N-H start_material->deprotonation + Base nucleophilic_attack Nucleophilic Attack on Alkylating Agent deprotonation->nucleophilic_attack Forms Nucleophile product N-alkylated Product nucleophilic_attack->product base Base (e.g., K2CO3) base->deprotonation alkyl_halide Alkyl Halide (R-X) alkyl_halide->nucleophilic_attack

Caption: Key steps in the N-alkylation of the benzimidazole core.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield

Possible CausesRecommended Solutions
Poor Quality Starting Materials Impurities in the 4-chloro-o-phenylenediamine or the dicarboxylic acid (e.g., oxalic acid) can inhibit the reaction. Ensure the purity of starting materials, and consider recrystallization or purification if necessary.[1]
Suboptimal Reaction Temperature The Phillips-Ladenburg reaction, a common method for this synthesis, often requires elevated temperatures to proceed efficiently.[2][3] If the reaction is sluggish, consider gradually increasing the temperature while monitoring for decomposition.
Incorrect Solvent The choice of solvent can significantly impact reaction rate and yield. Polar solvents like ethanol or methanol are often effective.[4][5] A solvent screen may be necessary to identify the optimal medium for your specific conditions.
Inactive or Insufficient Catalyst If using a catalyst, such as p-toluenesulfonic acid (p-TsOH), ensure it is active and from a reliable source.[6] Optimize the catalyst loading; while more catalyst can increase the rate, an excess may lead to side reactions.[1]
Incomplete Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer duration for completion than initially anticipated.[1]

Problem 2: Formation of Colored Impurities

Possible CausesRecommended Solutions
Oxidation of Starting Material o-Phenylenediamines are susceptible to oxidation, which can result in colored byproducts.[1] To minimize this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions at High Temperatures Prolonged heating at high temperatures can lead to the formation of polymeric or other colored impurities. Optimize the reaction time and temperature to achieve a balance between a reasonable reaction rate and minimal byproduct formation.
Purification Challenges Colored impurities may co-precipitate with the desired product. Treatment of the crude product solution with activated carbon before recrystallization can effectively remove many colored impurities.[1]

Problem 3: Difficulty in Product Purification

Possible CausesRecommended Solutions
Inappropriate Recrystallization Solvent The solubility of the carboxylic acid product can be challenging. A solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. Consider solvent mixtures like ethanol/water or exploring other polar solvents.
Product is an Oil or Fails to Crystallize The presence of impurities can sometimes inhibit crystallization. Ensure the crude product is as pure as possible before attempting recrystallization. If it remains an oil, purification by column chromatography may be necessary.
Co-precipitation of Starting Materials If the reaction has not gone to completion, unreacted starting materials may co-precipitate with the product. Monitor the reaction by TLC to ensure all starting material is consumed. An acid-base extraction can be employed to separate the basic benzimidazole product from non-basic impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Phillips-Ladenburg reaction, which involves the condensation of 4-chloro-o-phenylenediamine with a dicarboxylic acid, such as oxalic acid, or a derivative thereof, typically in the presence of an acid catalyst and heat.[2][3]

Q2: What are the key parameters to optimize for maximizing the yield?

A2: The critical parameters to optimize are the reaction temperature, reaction time, choice of solvent, and the nature and concentration of the catalyst. A systematic approach to optimizing these variables will lead to the best possible yield.

Q3: Can microwave-assisted synthesis improve the yield and reaction time?

A3: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve product yields for the formation of the benzimidazole ring.[7] This method offers a more energy-efficient and often cleaner alternative to conventional heating.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q5: What is a suitable solvent for recrystallizing the final product?

A5: Due to the carboxylic acid functional group, the product will have some polarity. Ethanol or a mixture of ethanol and water is a good starting point for recrystallization.[4] The ideal solvent or solvent system will dissolve the compound when hot and allow for the formation of pure crystals upon cooling.

Data Presentation

Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 6-chloro-1H-benzimidazole Formation

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Reaction Time 6 - 12 hours10 - 15 minutes
Yield 70 - 91%90 - 99%

This data is for the formation of the 6-chloro-1H-benzimidazole core, a key step in the synthesis of the target molecule.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Phillips-Ladenburg Condensation

Materials:

  • 4-chloro-o-phenylenediamine

  • Oxalic acid dihydrate

  • 4M Hydrochloric acid or p-Toluenesulfonic acid (catalyst)

  • Ethanol (solvent)

  • Activated Carbon

  • Sodium Bicarbonate solution (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-o-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.1 equivalents).

  • Add ethanol as the solvent to create a stirrable slurry.

  • Add a catalytic amount of 4M hydrochloric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude solid with cold water.

  • To purify, dissolve the crude product in a minimal amount of hot ethanol.

  • Add a small amount of activated carbon and heat at reflux for 10-15 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterize the final product by melting point, NMR, and mass spectrometry.

Visualizations

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reactants Combine 4-chloro-o-phenylenediamine, oxalic acid, solvent, and catalyst reflux Heat to reflux reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter crude product cool->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol (with activated carbon treatment) wash->recrystallize isolate Isolate pure crystals recrystallize->isolate dry Dry under vacuum isolate->dry final_product final_product dry->final_product Final Product TroubleshootingLogic start Low Yield? cause1 Impure Starting Materials? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Incorrect Solvent? start->cause3 cause4 Incomplete Reaction? start->cause4 solution1 Purify Reactants cause1->solution1 Yes solution2 Increase Temperature cause2->solution2 Yes solution3 Solvent Screen cause3->solution3 Yes solution4 Increase Reaction Time cause4->solution4 Yes

References

Technical Support Center: Benzimidazole Synthesis from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of benzimidazoles from o-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of benzimidazoles from o-phenylenediamine?

A1: The most frequently encountered side reactions include:

  • Diacylation: Formation of N,N'-diacyl-o-phenylenediamine, particularly when using carboxylic acid anhydrides or excess acylating agents.

  • N-Alkylation/N-Benzylation: In reactions with aldehydes, the initially formed 2-substituted benzimidazole can be further alkylated or benzylated at the N-1 position by another molecule of the aldehyde.

  • Over-oxidation: The reaction mixture, including the o-phenylenediamine starting material and the benzimidazole product, can be susceptible to oxidation, leading to colored impurities.

  • Quinoxaline Formation: Condensation of o-phenylenediamine with dicarbonyl compounds, which can sometimes be formed in situ, can lead to quinoxaline byproducts.

  • Oligo/Polymerization: Under certain conditions, o-phenylenediamine can undergo self-condensation or polymerization, leading to insoluble materials.

Troubleshooting Guides for Common Side Reactions

Issue: Formation of Diacylated Byproduct

Question: I am attempting to synthesize a 2-substituted benzimidazole using an acylating agent and o-phenylenediamine, but I am observing a significant amount of the N,N'-diacyl-o-phenylenediamine byproduct. How can I minimize this?

Answer:

The formation of the diacylated byproduct is a common issue, especially when using highly reactive acylating agents or an excess of the acylating agent. The desired reaction proceeds through a mono-acylated intermediate which then cyclizes. However, a competing reaction is the acylation of the second amino group.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of o-phenylenediamine to the acylating agent. In some cases, a slight excess of o-phenylenediamine may be beneficial.

  • Choice of Acylating Agent: If using a highly reactive acylating agent like an acid anhydride, consider switching to the corresponding carboxylic acid. The reaction with a carboxylic acid, often carried out at higher temperatures or with a dehydrating agent, is generally slower and more selective for mono-acylation.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the mono-acylation and cyclization over the diacylation.

    • Catalyst: For reactions with carboxylic acids, using a mild acid catalyst can promote the cyclization of the mono-acyl intermediate, thus shifting the equilibrium away from the diacylation pathway.

  • Slow Addition: Add the acylating agent slowly to the solution of o-phenylenediamine. This helps to maintain a low concentration of the acylating agent in the reaction mixture, reducing the likelihood of diacylation.

Experimental Protocol to Minimize Diacylation (Phillips-Ladenburg Reaction):

This protocol is a general guideline for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a carboxylic acid, aiming to minimize diacylation.

  • Reactants:

    • o-Phenylenediamine (1 equivalent)

    • Carboxylic acid (1 equivalent)

    • 4N Hydrochloric acid or polyphosphoric acid (as solvent and catalyst)

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine in the acidic medium.

    • Add the carboxylic acid to the solution.

    • Heat the reaction mixture to reflux (typically 100-150°C) for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a base (e.g., sodium hydroxide or ammonium hydroxide solution) until the benzimidazole product precipitates.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

Reaction Pathway Diagram:

diacylation_pathway OPD o-Phenylenediamine Monoacyl Mono-acyl Intermediate OPD->Monoacyl + Acylating Agent Acyl Acylating Agent (e.g., R-COOH) Benzimidazole 2-Substituted Benzimidazole (Desired Product) Monoacyl->Benzimidazole Cyclization (-H2O) Diacyl N,N'-Diacyl Byproduct Monoacyl->Diacyl + Acylating Agent (Side Reaction)

Figure 1. Reaction pathway for benzimidazole synthesis showing the competing diacylation side reaction.
Issue: Formation of N-Alkyl/N-Benzyl Byproduct

Question: When synthesizing a 2-arylbenzimidazole from o-phenylenediamine and an aromatic aldehyde, I am getting a mixture of the desired product and a byproduct which I suspect is the N-benzyl-2-arylbenzimidazole. How can I improve the selectivity for the desired product?

Answer:

The formation of the N-alkylated or N-benzylated byproduct occurs when the initially formed 2-substituted benzimidazole reacts with another molecule of the aldehyde. This is more prevalent when an excess of the aldehyde is used or under conditions that favor the reduction of the intermediate Schiff base and subsequent reaction.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of o-phenylenediamine to the aldehyde. Using an excess of the diamine can sometimes help to consume the aldehyde and prevent the secondary reaction.

  • Reaction Conditions:

    • Temperature and Time: Shorter reaction times and lower temperatures can often minimize the formation of the N-substituted byproduct. Overheating or prolonged reaction times can promote the side reaction.

    • Oxidant: The synthesis of 2-substituted benzimidazoles from aldehydes is an oxidative cyclization. Ensuring an efficient oxidation of the intermediate dihydrobenzimidazole to the benzimidazole can prevent side reactions. The choice of oxidant (e.g., air, H₂O₂, nitrobenzene) can influence the selectivity.

  • Catalyst Choice: The choice of catalyst can significantly impact the product distribution. Some catalysts may promote the N-alkylation side reaction more than others. Screening different catalysts (e.g., Lewis acids, Brønsted acids) may be necessary.

Quantitative Data on Stoichiometry and Selectivity:

o-Phenylenediamine : Benzaldehyde RatioCatalystTemperature (°C)Time (h)Yield of 2-Phenylbenzimidazole (%)Yield of 1-Benzyl-2-phenylbenzimidazole (%)
1 : 1.1Er(OTf)₃800.253550
1 : 2Er(OTf)₃800.25892
1 : 1None802928

Experimental Protocol to Minimize N-Alkylation:

This protocol focuses on the selective synthesis of 2-arylbenzimidazoles.

  • Reactants:

    • o-Phenylenediamine (1 equivalent)

    • Aromatic aldehyde (1 equivalent)

    • Solvent (e.g., ethanol, methanol, or a green solvent like water)

    • Catalyst (e.g., a mild acid or a specific heterogeneous catalyst)

  • Procedure:

    • Dissolve o-phenylenediamine in the chosen solvent in a round-bottom flask.

    • Add the catalyst to the solution.

    • Add the aromatic aldehyde dropwise to the mixture at room temperature with stirring.

    • After the addition is complete, continue stirring at room temperature or slightly elevated temperature (e.g., 40-60°C) and monitor the reaction by TLC.

    • Once the starting materials are consumed, if an oxidant other than air is required, add it carefully.

    • The product may precipitate from the reaction mixture upon completion. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to separate the desired 2-arylbenzimidazole from any N-benzylated byproduct.

Troubleshooting Workflow for N-Alkylation:

N_alkylation_troubleshooting start N-Alkylation Byproduct Observed check_stoichiometry Check Stoichiometry (OPD:Aldehyde should be ~1:1) start->check_stoichiometry adjust_stoichiometry Adjust to 1:1 or slight excess of OPD check_stoichiometry->adjust_stoichiometry Incorrect check_conditions Review Reaction Conditions (Temperature, Time) check_stoichiometry->check_conditions Correct adjust_stoichiometry->check_conditions adjust_conditions Lower Temperature, Reduce Reaction Time check_conditions->adjust_conditions Harsh check_catalyst Evaluate Catalyst Choice check_conditions->check_catalyst Mild adjust_conditions->check_catalyst screen_catalysts Screen Alternative Catalysts check_catalyst->screen_catalysts end Improved Selectivity screen_catalysts->end

Figure 2. Troubleshooting workflow for minimizing N-alkylation side reactions.
Issue: Formation of Colored Impurities due to Over-oxidation

Question: My final benzimidazole product is colored (e.g., brown or dark red), and I suspect it is due to oxidation. How can I prevent this and obtain a purer, colorless product?

Answer:

o-Phenylenediamine and some benzimidazole derivatives are sensitive to air oxidation, which can lead to the formation of highly colored, often polymeric, impurities. This is particularly a problem if the reaction is run at high temperatures for extended periods in the presence of air.

Troubleshooting Steps:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.

  • Control Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.

  • Purification of Starting Material: Ensure the o-phenylenediamine starting material is pure and colorless. If it is discolored, it can be purified by recrystallization or sublimation before use.

  • Work-up and Purification:

    • During work-up, minimize the exposure of the product to air and light.

    • Purification of the crude product by column chromatography or recrystallization with the addition of a small amount of a reducing agent (e.g., sodium dithionite) or activated carbon can help to remove colored impurities.

Experimental Protocol for Minimizing Oxidation:

  • Reactants and Setup:

    • Purified o-phenylenediamine

    • Aldehyde or carboxylic acid

    • Degassed solvent

    • Reaction vessel equipped with a reflux condenser and an inlet for inert gas.

  • Procedure:

    • Set up the reaction apparatus and purge with nitrogen or argon for 10-15 minutes.

    • Dissolve the purified o-phenylenediamine in the degassed solvent under a positive pressure of inert gas.

    • Add the other reactants as per the specific synthetic protocol.

    • Maintain a gentle flow of inert gas throughout the reaction.

    • After the reaction is complete, cool the mixture under the inert atmosphere.

    • If the product precipitates, filter it quickly. If extraction is required, use degassed solvents for the work-up.

    • For recrystallization, dissolve the crude product in a minimal amount of hot solvent, add a small amount of activated carbon, and filter hot. Allow the filtrate to cool slowly to form crystals.

Logical Diagram for Preventing Oxidation:

oxidation_prevention start Preventing Oxidation in Benzimidazole Synthesis step1 Purify o-Phenylenediamine (if discolored) start->step1 step2 Use Degassed Solvents step1->step2 step3 Perform Reaction Under Inert Atmosphere (N2 or Ar) step2->step3 step4 Control Reaction Temperature (avoid overheating) step3->step4 step5 Minimize Air/Light Exposure During Work-up step4->step5 step6 Purify Final Product (Recrystallization with activated carbon/reducing agent) step5->step6 end Pure, Colorless Product step6->end

Figure 3. Logical workflow for preventing the formation of colored impurities due to oxidation.

Technical Support Center: Purification of 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-chloro-1H-benzoimidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A common method for synthesizing benzimidazole-2-carboxylic acids is the Phillips-Ladenburg reaction. This involves the condensation of an o-phenylenediamine with a dicarboxylic acid or its derivative. For this compound, this typically involves the reaction of 4-chloro-o-phenylenediamine with a C2-synthon like oxalic acid or diethyl oxalate.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

Potential impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted 4-chloro-o-phenylenediamine: This is a common impurity if the reaction does not go to completion.

  • Polymeric byproducts: Benzimidazoles can sometimes form polymeric materials under harsh reaction conditions.

  • Isomeric impurities: Depending on the synthesis, there might be small amounts of other positional isomers of the chloro-substituent.

  • Hydrolysis products: If esters are used as starting materials (e.g., diethyl oxalate), incomplete hydrolysis can leave ethyl ester impurities.

  • Residual solvents: Solvents used in the reaction or purification may be retained in the final product.

Q3: My purified this compound has a persistent color. What could be the cause and how can I remove it?

A persistent color (often yellow or brown) can be due to trace amounts of oxidized starting materials or polymeric byproducts. Treatment with activated charcoal during the recrystallization process is often effective at removing colored impurities. Ensure the charcoal is thoroughly filtered out while the solution is hot to prevent premature crystallization of the product.

Q4: I am having trouble dissolving my crude product for recrystallization. What solvents should I try?

This compound is a polar molecule with both acidic (carboxylic acid) and basic (benzimidazole) functionalities. Its solubility will be dependent on the solvent's polarity and pH.

  • For recrystallization: Consider polar protic solvents like ethanol, methanol, or isopropanol, or mixtures of these with water. Due to the carboxylic acid group, it may also be soluble in polar aprotic solvents like DMF or DMSO, but these can be difficult to remove.

  • For acid-base extraction: The compound should be soluble in aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) due to the formation of the carboxylate salt. It should then precipitate out of solution upon acidification.

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Product is too soluble in the chosen solvent. Try a solvent mixture. For example, if your product is very soluble in ethanol, you can add water dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.
Using an excessive amount of solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, leading to better crystal formation.
Premature crystallization during hot filtration. Preheat your filtration apparatus (funnel and filter flask) to prevent the product from crystallizing on the filter paper.
Problem 2: Oily Product Instead of Crystals
Possible Cause Troubleshooting Step
Presence of significant impurities. Impurities can lower the melting point and inhibit crystallization. Try washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble. An acid-base extraction might also be necessary to remove highly polar or non-polar impurities.
Solvent choice is not optimal. The solvent may be too good at dissolving the compound, even at low temperatures. Try a less polar solvent or a solvent mixture.
Cooling too rapidly. As with low yield, rapid cooling can sometimes lead to oiling out. Slow cooling is crucial.
Problem 3: Ineffective Purification by Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate stationary phase. For a polar compound like this compound, normal-phase silica gel is a common choice. However, if the compound is streaking or not moving, consider using a more polar stationary phase like alumina or a reverse-phase (C18) column.
Incorrect mobile phase polarity. If the compound is not moving down the column (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). If it is moving too quickly (high Rf), decrease the polarity.
Compound streaking on the column. The carboxylic acid group can interact strongly with silica gel, causing streaking. Adding a small amount of acetic or formic acid to the mobile phase can help to improve the peak shape.

Experimental Protocols

Recrystallization Protocol (General Guidance)
  • Solvent Selection: Empirically determine a suitable solvent or solvent pair. Good candidates include ethanol/water, methanol/water, or isopropanol. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. Any non-acidic organic impurities will remain in the ethyl acetate layer.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) with stirring until the product precipitates out completely.

  • Isolation: Collect the purified product by vacuum filtration, wash with cold water to remove any residual salts, and dry thoroughly.

Purity Assessment Data

The purity of this compound can be assessed by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method.

Parameter HPLC Method Alternative Method (qNMR)
Principle Chromatographic separation based on polarity.Quantitative analysis based on nuclear magnetic resonance.
Stationary Phase Reversed-phase C18 column.Not applicable.
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).Deuterated solvent (e.g., DMSO-d6).
Detection UV detector (wavelength determined by UV-Vis spectrum).Not applicable.
Quantification Based on the area percentage of the main peak.Comparison of the integral of a characteristic proton signal of the analyte to that of a certified internal standard.
Advantages High sensitivity and resolution for separating impurities.Provides structural information and absolute quantification without the need for a specific reference standard for each impurity.
Limitations Requires a reference standard for the main compound and for the identification and quantification of known impurities.Lower sensitivity for trace impurities compared to HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 4-chloro-o-phenylenediamine + Oxalic Acid Derivative reaction Reaction (e.g., Phillips-Ladenburg) start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization Primary Method acid_base Acid-Base Extraction crude->acid_base For acidic impurities chromatography Column Chromatography recrystallization->chromatography If impurities persist pure_product Pure Product (>98%) recrystallization->pure_product acid_base->pure_product chromatography->pure_product hplc HPLC nmr NMR ms Mass Spectrometry pure_product->hplc Purity Check pure_product->nmr Structural Confirmation pure_product->ms Molecular Weight Confirmation

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product p1 Is the product pure by TLC/HPLC? start->p1 end_yes Purification Complete p1->end_yes Yes p2 Is the product solid or oily? p1->p2 No solid Solid Product p2->solid Solid oily Oily Product p2->oily Oily recrystallize Attempt Recrystallization solid->recrystallize acid_base Perform Acid-Base Extraction oily->acid_base p3 Successful Crystallization? recrystallize->p3 p3->p1 Yes p3->acid_base No acid_base->recrystallize column Perform Column Chromatography acid_base->column If still impure column->p1

Caption: Decision tree for troubleshooting the purification of this compound.

Technical Support Center: Synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Phillips condensation reaction, which involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with a C2 synthon, typically oxalic acid or its derivatives, in the presence of an acid catalyst.[1][2]

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, reaction time, the choice and concentration of the acid catalyst, and the purity of the starting materials. Suboptimal control of these factors can lead to low yields and the formation of significant impurities.

Q3: What is the major byproduct I should be aware of?

A3: A common and significant byproduct is 6-chloroquinoxaline-2,3(1H,4H)-dione, which can form under certain reaction conditions, particularly with prolonged heating in strong acidic solutions.[3]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction's progress. A recommended mobile phase is a mixture of ethyl acetate and hexane.

Q5: What are the safety precautions I should take when handling the reagents?

A5: 4-chloro-1,2-phenylenediamine is suspected of causing cancer and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient heating or reaction time. 2. Degradation of starting material: 4-chloro-1,2-phenylenediamine can be sensitive to prolonged exposure to air and light.[5] 3. Incorrect stoichiometry: Molar ratios of reactants and catalyst are not optimized. 4. Presence of water: Moisture can interfere with the condensation reaction.1. Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC. 2. Use fresh, high-purity 4-chloro-1,2-phenylenediamine. 3. Ensure accurate measurement of all reagents. A slight excess of oxalic acid may be beneficial. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of a Major Impurity (Suspected 6-chloroquinoxaline-2,3(1H,4H)-dione) 1. Harsh reaction conditions: High temperatures and prolonged reaction times in strong acid can favor the formation of the quinoxaline-dione byproduct.[3] 2. Choice of acid catalyst: Certain strong acids may promote the side reaction.1. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. 2. Consider using a milder acid catalyst or a lower concentration of the strong acid.
Difficulty in Product Purification 1. Co-precipitation of product and byproduct: The desired product and the quinoxaline-dione byproduct may have similar solubilities in some solvents. 2. Product is insoluble: The product may be difficult to dissolve for recrystallization.1. Exploit the acidic nature of the carboxylic acid. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃), filter to remove the less acidic quinoxaline-dione, and then re-precipitate the desired product by acidifying the filtrate with HCl. 2. For recrystallization, consider using a solvent mixture such as ethanol/water or DMF/water.
Product Characterization Issues (e.g., unexpected spectral data) 1. Presence of residual starting materials or impurities. 2. Incorrect product formation. 1. Ensure the product is thoroughly purified before analysis. 2. Compare the obtained spectral data with known data for the target compound and the potential quinoxaline-dione byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

This protocol is a general guideline based on the Phillips condensation reaction. Optimization of specific conditions may be required.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as a mixture of ethanol and 4N hydrochloric acid.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by vacuum filtration.

    • To separate the product from the quinoxaline-dione impurity, suspend the crude solid in a dilute aqueous solution of sodium bicarbonate.

    • Stir for 30 minutes, then filter to remove the insoluble byproduct.

    • Acidify the filtrate with 4N HCl until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione (Potential Byproduct)[3]

This protocol is for the synthesis of the common byproduct and can be used for its characterization and comparison.

  • Reaction Setup: To 1.0 g (7.01 mmol) of 4-chloro-1,2-phenylenediamine, add 0.63 g (7.00 mmol) of oxalic acid and 20 mL of 4N HCl.[3]

  • Reaction: Reflux the mixture for 5 hours.[3]

  • Work-up:

    • Cool the reaction mixture.

    • Collect the solid by filtration.

    • Wash the solid with distilled water and dry to obtain 6-chloroquinoxaline-2,3(1H,4H)-dione.[3] A yield of 94% has been reported for this procedure.[3]

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
4-chloro-1,2-phenylenediamineC₆H₇ClN₂142.5973-76Brown crystalline solid or powder
Oxalic acid dihydrateC₂H₂O₄·2H₂O126.07101-102White solid
This compoundC₈H₅ClN₂O₂196.59156-161 (as monohydrate)[6]Solid[6]
6-chloroquinoxaline-2,3(1H,4H)-dioneC₈H₅ClN₂O₂196.59>300Black solid[3]

Table 2: Typical Analytical Data for Benzimidazole Derivatives

Technique Characteristic Features
FTIR (cm⁻¹) Broad O-H stretch (carboxylic acid) around 2500-3300, C=O stretch (carboxylic acid) around 1710-1760, N-H stretch around 3100-3500, C=N stretch around 1620.[7][8][9]
¹H NMR (ppm, in DMSO-d₆) Aromatic protons in the range of 7.0-8.0, N-H proton signal (broad) typically >12 ppm, Carboxylic acid proton signal (broad) typically >12 ppm.[7][8][10]
¹³C NMR (ppm, in DMSO-d₆) Carbonyl carbon (carboxylic acid) in the range of 165-185, Aromatic carbons in the range of 110-150.[7][11]

Note: Specific chemical shifts will vary depending on the exact structure and solvent used.

Visualizations

Synthesis_Pathway Synthesis of this compound 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine This compound This compound 4-chloro-1,2-phenylenediamine->this compound Phillips Condensation (Acid Catalyst, Heat) Oxalic Acid Oxalic Acid Oxalic Acid->this compound

Caption: Primary synthetic route to the target compound.

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_workup Analyze Work-up and Purification Steps start->check_workup optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions purify_reagents Use Fresh/Purified Starting Materials check_reagents->purify_reagents modify_purification Adjust Purification Method (e.g., base wash) check_workup->modify_purification success Improved Yield optimize_conditions->success purify_reagents->success modify_purification->success

Caption: A logical workflow for addressing low product yield.

Side_Reaction Competitive Reaction Pathway reactants 4-chloro-1,2-phenylenediamine + Oxalic Acid target_product This compound reactants->target_product Desired Pathway (Milder Conditions) side_product 6-chloroquinoxaline-2,3(1H,4H)-dione reactants->side_product Side Reaction (Harsh Conditions)

Caption: Formation of the main byproduct.

References

Technical Support Center: Synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis and purification of 6-chloro-1H-benzoimidazole-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. The Phillips-Ladenburg condensation often requires elevated temperatures to proceed to completion. 2. Poor Quality Starting Materials: Impurities in the 4-chloro-o-phenylenediamine or the oxalic acid derivative can interfere with the reaction. 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to a lower yield. 4. Suboptimal pH: The condensation reaction is typically carried out under acidic conditions. The pH might not be optimal for the cyclization to occur.1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Verify Starting Material Purity: Use high-purity starting materials. If necessary, purify the 4-chloro-o-phenylenediamine by recrystallization before use. 3. Check Calculations: Carefully re-check the molar calculations for all reactants. 4. Adjust pH: Ensure the reaction medium is sufficiently acidic. Polyphosphoric acid or refluxing in 4M HCl are commonly used acidic conditions for this type of synthesis.
Product is Discolored (e.g., brown, black, or off-white) 1. Aerial Oxidation: o-Phenylenediamines are susceptible to oxidation, which can produce colored impurities. 2. Side Reactions: High reaction temperatures can sometimes lead to the formation of polymeric or tar-like byproducts. 3. Residual Starting Materials: Impure starting materials can introduce color.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Decolorization: After the initial isolation of the crude product, perform a decolorization step. A common method involves dissolving the product in a suitable solvent, adding activated charcoal, heating the mixture, and then filtering it while hot. An alternative method for stubborn discoloration is to dissolve the product in a basic aqueous solution, treat with potassium permanganate followed by sodium bisulfite until the color is discharged, and then re-precipitate the product by acidification. 3. Temperature Control: Avoid excessive heating during the reaction and workup.
Product Fails to Precipitate/Crystallize 1. Supersaturation: The solution may be supersaturated. 2. Insufficient Concentration: The product concentration in the solvent may be too low. 3. Presence of Solubilizing Impurities: Certain impurities can inhibit crystallization.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the desired product. 2. Concentrate the Solution: Carefully evaporate some of the solvent to increase the product concentration. 3. Cooling: Cool the solution slowly in an ice bath. 4. Purification: If impurities are suspected, attempt to purify the crude product by another method (e.g., extraction) before attempting crystallization again.
Broad Melting Point Range of the Final Product 1. Presence of Impurities: This is the most common cause. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. 2. Residual Solvent: Trapped solvent in the crystal lattice can also affect the melting point.1. Recrystallization: Perform one or more recrystallizations from a suitable solvent system to remove impurities. 2. Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method is the Phillips-Ladenburg synthesis. This involves the condensation of 4-chloro-o-phenylenediamine with a suitable C2 synthon, such as oxalic acid or its derivatives (e.g., diethyl oxalate followed by hydrolysis), typically in the presence of a strong acid like hydrochloric acid or polyphosphoric acid.[1]

Q2: What are the likely impurities in my synthesized this compound?

A2: Common impurities may include:

  • Unreacted 4-chloro-o-phenylenediamine: This can be a major impurity if the reaction does not go to completion.

  • Byproducts from side reactions: Depending on the reaction conditions, self-condensation of starting materials or other side reactions can occur.

  • Incomplete cyclization products: Intermediates of the condensation reaction may be present.

  • Starting materials from the C2 synthon: For example, if diethyl oxalate is used, residual ethyl 6-chloro-1H-benzoimidazole-2-carboxylate might be present if hydrolysis is incomplete.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzimidazole carboxylic acids, polar solvents are often a good starting point. You can screen for suitable solvents by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, acetic acid, or mixtures like ethanol/water) at room temperature and upon heating. The goal is to find a solvent or solvent pair where the product is sparingly soluble at room temperature but fully dissolves when heated, and then precipitates out upon cooling.

Q4: My TLC plate shows a spot that doesn't move from the baseline. What could it be?

A4: A spot that remains at the baseline of a silica gel TLC plate is highly polar. Given that the target molecule is a carboxylic acid, it is quite polar itself. However, if you are using a relatively nonpolar eluent system, the product might not move far. If the spot persists even with a more polar eluent, it could be an inorganic salt impurity or a highly polar byproduct. The carboxylic acid product itself may streak on the TLC plate; adding a small amount of acetic or formic acid to the eluent can often improve the spot shape.

Q5: Can I use microwave irradiation for this synthesis?

A5: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of benzimidazole derivatives.[2] It can significantly reduce reaction times (from hours to minutes) and in some cases, improve yields compared to conventional heating methods.

Experimental Protocols

Protocol 1: Synthesis of this compound via Phillips-Ladenburg Condensation

This protocol is a representative procedure based on common methods for benzimidazole synthesis.

Materials:

  • 4-chloro-o-phenylenediamine

  • Oxalic acid dihydrate

  • 4 M Hydrochloric acid

  • Activated charcoal

  • Sodium hydroxide solution (10% w/v)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).

  • Add 4 M hydrochloric acid to the flask (approximately 10 mL per gram of the diamine).

  • Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate.

  • Filter the crude product and wash it with cold water.

  • For purification, suspend the crude solid in water and add 10% sodium hydroxide solution until the solid dissolves completely (forming the sodium salt).

  • Add a small amount of activated charcoal to the solution, heat gently for 10-15 minutes, and then filter hot to remove the charcoal and other colored impurities.

  • Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is acidic, causing the purified product to precipitate.

  • Filter the white to off-white solid, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

Data Presentation

Parameter Typical Value Notes
Typical Yield 70-90%Yields can vary based on reaction scale and purity of starting materials.
Appearance White to off-white solidSignificant deviation in color indicates the presence of impurities.
Melting Point 156-161 °C (for the monohydrate)A broad melting point range suggests impurities.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-chloro-o-phenylenediamine C Condensation A->C B Oxalic Acid B->C D 6-chloro-1H-benzoimidazole- 2-carboxylic acid C->D Reflux in 4M HCl

Caption: Synthesis of this compound.

Troubleshooting Workflow for Product Purification

Troubleshooting_Workflow Start Crude Product Obtained CheckPurity Check Purity (TLC, Melting Point) Start->CheckPurity Pure Product is Pure (Sharp MP, Single TLC Spot) CheckPurity->Pure Meets Specs Impure Product is Impure (Broad MP, Multiple Spots) CheckPurity->Impure Fails Specs End Dry Pure Product Pure->End CheckColor Is Product Discolored? Impure->CheckColor Recrystallize Recrystallize from Suitable Solvent Recrystallize->CheckPurity CheckColor->Recrystallize No Charcoal Treat with Activated Charcoal CheckColor->Charcoal Yes NotColored No Colored Yes Charcoal->Recrystallize

Caption: Workflow for troubleshooting the purification of the final product.

References

By-product formation in the synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on by-product formation and offering potential solutions.

Issue 1: Low Yield of the Desired Product and Formation of a Major By-product

Q: My reaction is yielding a significant amount of an unexpected product instead of this compound. How can I identify the by-product and improve the yield of my target molecule?

A: A common by-product in the synthesis of this compound, particularly when using oxalic acid under strong acidic conditions, is 6-chloroquinoxaline-2,3(1H,4H)-dione . The formation of this by-product is favored under certain reaction conditions.

Identification of By-product:

  • Mass Spectrometry (MS): Compare the molecular weight of the by-product with that of the desired product and 6-chloroquinoxaline-2,3(1H,4H)-dione.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the quinoxaline-dione by-product will show a different pattern of aromatic signals and the absence of the carboxylic acid proton signal compared to the desired benzimidazole.

Troubleshooting Strategies:

ParameterRecommended Condition for Target ProductReasonPotential Outcome of Deviation
Carboxylic Acid Source Diethyl oxalate or another oxalic acid esterEsters are less prone to the side reaction leading to the quinoxaline-dione.Using oxalic acid directly, especially with strong mineral acids, significantly increases the risk of forming 6-chloroquinoxaline-2,3(1H,4H)-dione.
Acid Catalyst Milder acidic conditions (e.g., reflux in ethanol with a catalytic amount of a weaker acid)Favors the intramolecular cyclization to the benzimidazole.Strong, concentrated mineral acids like 4N HCl can promote the formation of the quinoxaline-dione by-product.[1]
Temperature Moderate temperatures (e.g., reflux in ethanol)Provides sufficient energy for the reaction without favoring by-product formation.Excessively high temperatures can lead to decomposition and the formation of colored impurities.
Reaction Time Monitored by TLC until starting material is consumedEnsures completion of the reaction without prolonged exposure to conditions that may cause degradation.Insufficient reaction time will result in incomplete conversion, while overly long times can increase by-product formation.

DOT Script for By-product Formation Pathway:

G Pathway Competition in the Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 4-Chloro-1,2-phenylenediamine E 6-chloro-1H-benzoimidazole- 2-carboxylic acid (Desired Product) A->E Condensation & Intramolecular Cyclization F 6-chloroquinoxaline- 2,3(1H,4H)-dione (By-product) A->F Alternative Cyclization B Oxalic Acid Derivative (e.g., Diethyl Oxalate) B->E B->F C Milder Acid (e.g., Acetic Acid) C->E D Strong Mineral Acid (e.g., 4N HCl) D->F

Caption: Reaction pathways leading to the desired product or a major by-product depending on the reaction conditions.

Issue 2: Presence of Colored Impurities and Incomplete Cyclization

Q: The final product is discolored (yellowish or brownish), and I suspect there might be impurities from incomplete reaction. How can I address this?

A: Discoloration often indicates the presence of minor by-products or degradation products. One common impurity from incomplete reaction is the intermediate, N-(2-amino-4-chlorophenyl)oxalamic acid .

Identification of Impurities:

  • Thin Layer Chromatography (TLC): Multiple spots may indicate the presence of impurities. The intermediate will likely have a different Rf value than the final product.

  • High-Performance Liquid Chromatography (HPLC): Can quantify the purity of the product and detect minor impurities.

Troubleshooting and Purification Strategies:

StrategyDescriptionExpected Outcome
Recrystallization Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly.The desired product should crystallize out, leaving more soluble impurities in the mother liquor.
Activated Carbon Treatment During recrystallization, add a small amount of activated carbon to the hot solution and filter it hot.Activated carbon can adsorb colored impurities, resulting in a whiter final product.
pH Adjustment and Extraction The carboxylic acid product is soluble in basic solutions, while some neutral or basic impurities may not be. Dissolve the crude product in a dilute base, wash with an organic solvent to remove impurities, and then re-precipitate the product by adding acid.This can effectively remove non-acidic impurities.
Ensuring Complete Cyclization Increase the reaction time or temperature moderately and monitor via TLC to ensure the disappearance of the intermediate spot.Drives the reaction to completion, minimizing the presence of the N-(2-amino-4-chlorophenyl)oxalamic acid intermediate.

DOT Script for Troubleshooting Workflow:

G Troubleshooting Discoloration and Impurities Start Crude Product is Discolored/ Contains Impurities TLC_HPLC Analyze by TLC/HPLC Start->TLC_HPLC MultipleSpots Multiple Spots/ Peaks Observed TLC_HPLC->MultipleSpots Recrystallization Perform Recrystallization MultipleSpots->Recrystallization Primary Purification pH_Adjust pH Adjustment and Extraction MultipleSpots->pH_Adjust For Non-Acidic Impurities ActivatedCarbon Add Activated Carbon during Recrystallization Recrystallization->ActivatedCarbon For Colored Impurities CheckPurity Check Purity by TLC/HPLC Recrystallization->CheckPurity ActivatedCarbon->CheckPurity pH_Adjust->CheckPurity CheckPurity->Recrystallization Impure, Repeat Purification PureProduct Pure Product Obtained CheckPurity->PureProduct Single Spot/Peak

Caption: A workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic method for this compound?

A1: The most common method is a variation of the Phillips-Ladenburg benzimidazole synthesis.[2][3] This involves the condensation of 4-chloro-1,2-phenylenediamine with an oxalic acid derivative, such as diethyl oxalate, followed by intramolecular cyclization.

Q2: What are the typical starting materials and reagents?

A2:

  • Starting Materials: 4-chloro-1,2-phenylenediamine and diethyl oxalate (or oxalic acid).

  • Solvent: Ethanol is commonly used.

  • Catalyst: The reaction is typically carried out under acidic conditions, which can be achieved by using an acid catalyst or by the in situ formation of an acidic environment.

Q3: What are the potential isomeric by-products?

A3: With 4-chloro-1,2-phenylenediamine as a starting material, the formation of positional isomers of the final product is not expected due to the symmetry of the diamine with respect to the amino groups.

Q4: Can I use other dicarboxylic acids or their derivatives in this reaction?

A4: Yes, the Phillips-Ladenburg synthesis is a general method for preparing 2-substituted benzimidazoles by reacting o-phenylenediamines with various carboxylic acids.[1][4] The choice of carboxylic acid will determine the substituent at the 2-position of the benzimidazole ring.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-chloro-1,2-phenylenediamine and oxalic acid derivatives can be toxic and irritating. Avoid inhalation, ingestion, and skin contact.

  • When working with flammable solvents like ethanol, ensure there are no open flames or ignition sources nearby.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 4-chloro-1,2-phenylenediamine

  • Diethyl oxalate

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Activated carbon

  • Sodium hydroxide (for work-up)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine in ethanol.

  • Add diethyl oxalate to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The intermediate ester may precipitate upon cooling. This can be hydrolyzed by adding a solution of sodium hydroxide and heating.

  • After hydrolysis, cool the mixture and acidify with hydrochloric acid to precipitate the crude this compound.

  • Filter the crude product and wash with cold water.

  • For purification, dissolve the crude product in a minimal amount of hot ethanol/water.

  • Add a small amount of activated carbon and heat the mixture for a short period.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization:

  • Determine the melting point of the final product.

  • Confirm the structure using 1H NMR, 13C NMR, and Mass Spectrometry.

  • Assess the purity using HPLC.

References

Technical Support Center: Recrystallization of 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of 6-chloro-1H-benzoimidazole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guides

Issue: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for dissolving this compound. Benzimidazoles and carboxylic acids have polar functional groups, but the overall molecule has significant non-polar aromatic character.

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of a small amount of the compound in a variety of solvents with different polarities. Good candidates for single-solvent recrystallization would be those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents to screen include ethanol, methanol, ethyl acetate, acetone, and water. Given the presence of the benzimidazole ring and carboxylic acid, polar solvents are a good starting point.

      • Mixed Solvent Systems: If a suitable single solvent cannot be found, a mixed solvent system is a viable alternative.[1] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible. For this compound, a good starting point could be dissolving in a minimal amount of hot ethanol or methanol ("good" solvent) and then adding hot water ("poor" solvent) dropwise until the solution becomes faintly cloudy.

Issue: No crystals form upon cooling.

Possible Causes and Solutions:

  • Solution is Not Supersaturated: Too much solvent may have been used, preventing the concentration of the compound from reaching the point of supersaturation upon cooling.[2]

    • Troubleshooting Steps:

      • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to precipitate out instead of forming crystals.

      • Induce Crystallization: If the solution appears to be supersaturated but no crystals have formed, nucleation may need to be initiated. This can be done by:

        • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[2] The microscopic scratches on the glass can provide nucleation sites.

        • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.

      • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.

Issue: An oil or amorphous precipitate forms instead of crystals.

Possible Causes and Solutions:

  • Supersaturation is Too High or Cooling is Too Rapid: If the solution is too concentrated or cooled too quickly, the compound may "crash out" of the solution as an oil because it is coming out of solution at a temperature above its melting point.[2]

  • Presence of Impurities: Impurities can sometimes inhibit crystal formation and promote oiling out.

    • Troubleshooting Steps:

      • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and then allow it to cool more slowly.

      • Slow Cooling: Ensure the solution cools gradually. You can insulate the flask to slow down the rate of cooling.

      • Decolorize with Charcoal: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.

Issue: The recrystallization yield is very low.

Possible Causes and Solutions:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor even after cooling.[2]

  • Premature Crystallization: The compound may have crystallized on the filter paper or in the funnel during a hot filtration step.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a significant amount of the product.

    • Troubleshooting Steps:

      • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

      • Preheat Glassware: When performing a hot filtration, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

      • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

      • Recover from Mother Liquor: If a significant amount of product remains in the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve compound in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form oil_out Oiled out? crystals_form->oil_out No filter_wash Filter and wash with cold solvent crystals_form->filter_wash Yes boil_off Boil off some solvent oil_out->boil_off No reheat_add_solvent Reheat and add more solvent oil_out->reheat_add_solvent Yes end Pure crystals obtained filter_wash->end boil_off->cool induce Induce crystallization (scratch/seed) boil_off->induce induce->cool cool_slowly Cool more slowly reheat_add_solvent->cool_slowly cool_slowly->cool G start Start select_solvent Select Solvent(s) start->select_solvent dissolve Dissolve Crude Compound in Minimum Hot Solvent select_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Cool Slowly to Form Crystals hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End dry->end

References

Technical Support Center: Overcoming Low Solubility of 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the low solubility of 6-chloro-1H-benzoimidazole-2-carboxylic acid in reaction settings. The information is tailored for researchers, chemists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

A1: The low solubility of this compound stems from its molecular structure. The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic benzimidazole ring system, making it amphoteric. Its rigid, planar structure and the presence of intermolecular hydrogen bonding between the carboxylic acid and the N-H group of the benzimidazole ring lead to a stable crystal lattice. This high lattice energy requires a significant amount of energy to overcome, resulting in poor solubility in solvents that cannot effectively disrupt these intermolecular forces.

Q2: What are the initial recommended solvents to try for dissolving this compound?

A2: For initial attempts, highly polar aprotic solvents are often the most effective. These include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). These solvents can disrupt the hydrogen bonding network of the solid. For reactions that are incompatible with these solvents, other options like 1,4-dioxane may be explored, although solubility will likely be lower.[1] It is always recommended to start with a small-scale solubility test before proceeding with the full reaction.

Q3: Can heating the mixture improve solubility?

A3: Yes, increasing the temperature will generally increase the solubility of the compound. However, it is crucial to consider the thermal stability of this compound and other reactants in your mixture. The monohydrate form of the acid has a reported melting point between 156-161 °C. Care should be taken to avoid decomposition, which could lead to undesired byproducts. Always check the stability of all reaction components at the desired temperature.

Q4: How does pH modification affect the solubility of this compound?

A4: As an amphoteric compound, its solubility is highly dependent on pH.

  • In basic conditions (pH > 7): Adding a base (e.g., NaHCO₃, K₂CO₃, or an organic amine like triethylamine) will deprotonate the carboxylic acid group, forming a carboxylate salt. This salt is an ionic species and is significantly more soluble in polar solvents, especially water. This is a very common and effective strategy.[2][3]

  • In acidic conditions (pH < 2): Strong acidic conditions can protonate the benzimidazole ring, forming a cationic species which may also exhibit improved solubility in aqueous media. However, the harsh conditions can limit the scope of compatible functional groups in the reaction.[1]

Q5: Are there other techniques to enhance solubility if solvent and pH adjustments are insufficient?

A5: Yes, several other techniques can be employed:

  • Co-solvents: Using a mixture of solvents can enhance solubility.[4][5] For example, adding a small amount of DMSO or DMF to a less polar solvent like toluene or THF can sometimes be sufficient to dissolve the compound.[1]

  • Salt Formation: Before the reaction, the compound can be converted into a more soluble salt form.[2][3] This is a widely used strategy in pharmaceutical development.

  • Use of Additives: Agents like cyclodextrins or surfactants can encapsulate the molecule, increasing its apparent solubility in aqueous solutions.[2] Hydrotropic agents such as sodium citrate or urea may also be effective.[6]

Troubleshooting Guide

This section provides a systematic approach to addressing solubility issues during a reaction.

Problem: My this compound is not dissolving in the chosen reaction solvent.

G

Quantitative Solubility Data

While specific solubility data for this compound is not widely published, the table below presents representative solubility behavior for benzimidazole derivatives in common solvents, which can serve as a guideline.

Solvent ClassSolvent ExamplesExpected Solubility of Benzimidazole Carboxylic AcidsNotes
Polar Aprotic DMSO, DMF, NMPHighGenerally the best choice for achieving high concentrations. May require heating.
Polar Protic Water, Methanol, EthanolVery Low (as neutral species)Solubility dramatically increases with pH adjustment (formation of salt).
Ethers THF, 1,4-DioxaneLow to ModerateDioxane can sometimes be effective, especially at elevated temperatures.[1]
Hydrocarbons Toluene, HexaneVery Low / InsolubleNot recommended unless used with a co-solvent or phase-transfer catalyst.
Chlorinated DCM, ChloroformVery Low / InsolublePoor solvents for this class of compounds due to their inability to break the strong intermolecular hydrogen bonds.

Experimental Protocols

Protocol 1: Solubility Enhancement by In Situ Salt Formation

This protocol is suitable for reactions where the presence of a base is tolerated, such as in amide coupling reactions.

  • Setup: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the reaction solvent (e.g., DMF).

  • Add Base: Add 1.1 to 1.5 equivalents of a suitable base (e.g., triethylamine or diisopropylethylamine). Stir for 5 minutes.

  • Add Compound: Slowly add the this compound to the solvent/base mixture with vigorous stirring.

  • Dissolution: Stir the mixture at room temperature. Gentle warming (e.g., 40-50 °C) can be applied if dissolution is slow. The formation of the soluble carboxylate salt should result in a clear, homogeneous solution.

  • Proceed with Reaction: Once the starting material is fully dissolved, proceed by adding the other reagents as required by your synthetic procedure.

G

Protocol 2: Small-Scale Solvent Screening

This protocol helps identify a suitable solvent or co-solvent system before committing to a large-scale reaction.

  • Preparation: Weigh approximately 5-10 mg of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent (e.g., DMF, NMP, Dioxane, Acetonitrile).

  • Observation at Room Temperature: Vortex or stir each vial for 2-3 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating: For vials where the compound is not fully dissolved, heat them cautiously in a heating block to a moderate temperature (e.g., 60 °C). Observe and record any changes in solubility.

  • Co-Solvent Test: For promising solvents that still show incomplete dissolution, add a small percentage (e.g., 10-20% by volume) of a high-solubility solvent like DMSO and observe if a clear solution is formed.

  • Selection: Choose the solvent or solvent system that provides complete dissolution under the mildest conditions and is compatible with your planned reaction chemistry.

References

Catalyst selection for improved 6-chloro-1H-benzoimidazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation of 4-chloro-o-phenylenediamine with a suitable C2-synthon, typically a derivative of oxalic acid (e.g., oxalic acid, diethyl oxalate). This reaction is a variation of the Phillips-Ladenburg benzimidazole synthesis.[1][2][3]

Q2: What is the role of a catalyst in this synthesis?

A2: A catalyst is crucial for promoting the cyclization and dehydration steps of the reaction. Acid catalysts are commonly employed to protonate the carbonyl group of the oxalic acid derivative, making it more susceptible to nucleophilic attack by the amino groups of 4-chloro-o-phenylenediamine.[1][4]

Q3: Which catalysts are recommended for this synthesis?

A3: Several acid catalysts can be used, including mineral acids like hydrochloric acid (HCl) and Brønsted acids such as p-toluenesulfonic acid (p-TSOH).[4][5] Ammonium chloride (NH4Cl) has also been reported as an effective catalyst, particularly in microwave-assisted synthesis.[6] The choice of catalyst can influence reaction time and yield.

Q4: What are the typical reaction conditions?

A4: Reaction conditions can vary depending on the chosen catalyst and solvent. Conventional heating methods often involve refluxing the reactants in a suitable solvent like ethanol or toluene for several hours.[4] Microwave-assisted synthesis has emerged as a more efficient alternative, significantly reducing reaction times to minutes and often improving yields.[7]

Q5: What are the expected yield and purity of the final product?

A5: The yield and purity of this compound are highly dependent on the chosen synthetic route, catalyst, and purification method. Yields for similar benzimidazole syntheses can range from moderate to excellent (70-99%).[7] High purity (≥99%) can be achieved through appropriate purification techniques like recrystallization.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored correctly. For solid catalysts, consider activation if necessary.
Insufficient Catalyst Loading Optimize the catalyst concentration. A slight increase may improve the reaction rate, but excess catalyst can lead to side reactions.
Low Reaction Temperature Ensure the reaction mixture reaches and maintains the optimal temperature for the chosen conditions (reflux or microwave setting).
Poor Quality Starting Materials Use high-purity 4-chloro-o-phenylenediamine and oxalic acid derivative. Impurities can inhibit the reaction. Consider recrystallizing the starting materials if their purity is questionable.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the catalyst.

Problem 2: Formation of Side Products

Possible Cause Recommended Solution
Formation of 6-chloroquinoxaline-2,3(1H,4H)-dione This is a common side product when using oxalic acid.[5] To favor the formation of the desired benzimidazole, carefully control the reaction stoichiometry and consider using an oxalic acid derivative like diethyl oxalate. The choice of catalyst and solvent can also influence the product distribution.
Polymerization of Starting Materials o-Phenylenediamines can be prone to oxidative polymerization, leading to dark, tarry byproducts. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Formation of Bis-benzimidazole If an excess of the oxalic acid derivative is used, the formation of a bis-benzimidazole adduct can occur. Use a 1:1 molar ratio of 4-chloro-o-phenylenediamine to the oxalic acid derivative.

Problem 3: Difficulty in Product Purification

Possible Cause Recommended Solution
Product is Contaminated with Starting Materials Optimize the work-up procedure to remove unreacted starting materials. Washing the crude product with a solvent in which the starting materials are soluble but the product is not can be effective.
Presence of Colored Impurities Colored impurities often arise from the oxidation of the o-phenylenediamine. Treat the crude product with activated charcoal during recrystallization to remove these impurities.[9]
Product is an Amorphous Solid or Oil If the product does not crystallize easily, try different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can also induce crystallization. If recrystallization fails, column chromatography may be necessary.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis (Conventional Heating)

This protocol is a general guideline based on the synthesis of similar benzimidazole derivatives.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-o-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1 equivalent) in a suitable solvent (e.g., 4N HCl, ethanol, or toluene).

  • Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of p-TSOH if using an organic solvent).

  • Reaction: Heat the mixture to reflux and maintain for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If not, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the organic extract with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from a general method for the microwave-assisted synthesis of benzimidazoles.[6]

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-chloro-o-phenylenediamine (1 equivalent), oxalic acid dihydrate (1 equivalent), and ammonium chloride (0.2 equivalents) in ethanol.

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-140 °C) for 5-20 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Purification: Collect the precipitated product by filtration, wash with water, and dry. Recrystallize the crude product from an appropriate solvent to obtain pure this compound.

Data Presentation

Table 1: Comparison of Catalysts for Benzimidazole Synthesis (General)

CatalystReaction TimeYield (%)Reference
p-Toluenesulfonic acid (p-TSOH)2-3 hoursHigh[4]
Hydrochloric Acid (HCl)5 hours94% (for quinoxaline side-product)[5]
Ammonium Chloride (NH4Cl) (Microwave)4-8 minutes79% (for a related benzimidazole)[6]
Erbium(III) triflate (Er(OTf)3)5 minutes91-99% (for 1,2-disubstituted benzimidazoles)[10]
Zirconium(IV) chloride (ZrCl4)Room Temp.Excellent[10]
Copper(II) saltsHigh Temp.-[10]

Note: The yields and reaction times are for the synthesis of various benzimidazole derivatives and may differ for this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Reactant Mixing (4-chloro-o-phenylenediamine + Oxalic Acid Derivative) B 2. Catalyst Addition (e.g., p-TSOH, HCl) A->B C 3. Heating (Conventional or Microwave) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Neutralization & Extraction D->E Reaction Complete F 6. Washing & Drying E->F G 7. Recrystallization F->G H Final Product G->H troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions P1 Low Yield C1 Inactive Catalyst Low Temperature Poor Reagents P1->C1 P2 Side Products C2 Incorrect Stoichiometry Oxidation Quinoxaline Formation P2->C2 P3 Purification Issues C3 Colored Impurities Amorphous Product P3->C3 S1 Check Catalyst Optimize Conditions Purify Reagents C1->S1 S2 Adjust Stoichiometry Inert Atmosphere Modify Reaction C2->S2 S3 Activated Charcoal Recrystallization Chromatography C3->S3

References

Preventing dimer formation in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing the formation of dimeric impurities.

Troubleshooting Guides

This section addresses common issues encountered during benzimidazole synthesis that can lead to the formation of undesired dimeric byproducts.

Issue 1: Formation of 1,2-Disubstituted Benzimidazole Instead of the 2-Substituted Product

This is a common side reaction when using aldehydes in the Weidenhagen reaction, where two molecules of the aldehyde react with one molecule of o-phenylenediamine.

  • Possible Cause: Incorrect stoichiometry of reactants. An excess of the aldehyde reactant can favor the formation of the 1,2-disubstituted product.

  • Solution: Carefully control the stoichiometry. Using a 1:1 molar ratio of o-phenylenediamine to the aldehyde is recommended to favor the formation of the 2-substituted benzimidazole. In some cases, a slight excess of the diamine may be beneficial.

  • Possible Cause: Inappropriate solvent selection. The polarity of the solvent can influence the reaction pathway.

  • Solution: Conduct a solvent screen. Non-polar solvents such as toluene have been shown to favor the formation of 2-substituted benzimidazoles.

  • Possible Cause: The choice of catalyst can influence selectivity.

  • Solution: Select a catalyst that promotes the formation of the desired product. For instance, certain catalysts may favor the mono-condensation product.

Issue 2: Formation of 2,2'-Bis(benzimidazole) Dimer

This side product involves the coupling of two benzimidazole molecules at their 2-positions.

  • Possible Cause: Oxidative conditions. The formation of 2,2'-bis(benzimidazole) can occur through the oxidative coupling of two benzimidazole molecules. This is more likely to happen if the reaction is exposed to air for extended periods, especially at elevated temperatures.

  • Solution: Run the reaction under an inert atmosphere. Utilizing a nitrogen or argon atmosphere can help to minimize oxidative side reactions.

  • Possible Cause: High reaction temperatures. Elevated temperatures can sometimes promote side reactions, including dimerization.

  • Solution: Optimize the reaction temperature. It is advisable to start with lower temperatures and monitor the reaction progress to find the optimal balance between reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of dimeric impurities in benzimidazole synthesis?

A1: The two most common types of dimeric impurities are 1,2-disubstituted benzimidazoles and 2,2'-bis(benzimidazoles). The 1,2-disubstituted products arise from the reaction of one equivalent of o-phenylenediamine with two equivalents of an aldehyde. The 2,2'-bis(benzimidazoles) are true dimers formed by the coupling of two benzimidazole molecules.

Q2: How can I monitor the formation of these dimers during my reaction?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of your reaction. By spotting the reaction mixture alongside standards of your starting materials and (if available) the desired product, you can visualize the formation of new spots that may correspond to dimeric impurities. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for identifying the molecular weights of the products and byproducts in your reaction mixture.

Q3: Are there any general recommendations for preventing dimer formation?

A3: Yes, here are some general strategies:

  • Stoichiometry Control: Precisely measure your reactants to avoid an excess of the aldehyde, which can lead to 1,2-disubstitution.

  • Inert Atmosphere: When possible, conduct your reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions that can lead to 2,2'-bis(benzimidazole) formation.

  • Temperature Optimization: Start with milder reaction temperatures and gradually increase if necessary, while monitoring for the formation of byproducts.

  • Catalyst Selection: The choice of catalyst can significantly impact the product distribution. Research and select a catalyst that is known to favor the formation of the desired 2-substituted benzimidazole.

Data Presentation

The following tables summarize quantitative data on the effect of reaction conditions on the selectivity of benzimidazole synthesis.

Table 1: Effect of Stoichiometry on the Selectivity of 2-Phenyl-1H-benzimidazole Synthesis

Entryo-phenylenediamine (equiv.)Benzaldehyde (equiv.)2-Phenyl-1H-benzimidazole Yield (%)1-Benzyl-2-phenyl-1H-benzimidazole Yield (%)
111.13550
241928

Data synthesized from information suggesting that a higher ratio of diamine to aldehyde favors the mono-condensation product.

Table 2: Effect of Catalyst on the Synthesis of 1,2-Disubstituted Benzimidazoles

EntryAldehydeCatalystTime (min)Yield (%)
1BenzaldehydeEr(OTf)₃1572
24-MethylbenzaldehydeEr(OTf)₃1095
34-MethoxybenzaldehydeEr(OTf)₃1098
44-ChlorobenzaldehydeEr(OTf)₃1592

This table highlights the efficiency of Er(OTf)₃ in catalyzing the formation of 1,2-disubstituted benzimidazoles. To favor the 2-substituted product, alternative catalysts should be considered.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Substituted Benzimidazoles

This protocol is optimized to minimize the formation of the 1,2-disubstituted byproduct.

  • To a round-bottom flask, add o-phenylenediamine (1.0 equiv.) and the desired aldehyde (1.0 equiv.).

  • Add a suitable non-polar solvent, such as toluene.

  • If a catalyst is required, add it at this stage (e.g., a catalytic amount of p-toluenesulfonic acid).

  • Equip the flask with a condenser and stir the mixture under an inert atmosphere (nitrogen or argon).

  • Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired 2-substituted benzimidazole.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine o-Phenylenediamine and Aldehyde (1:1 ratio) in Solvent atmosphere 2. Establish Inert Atmosphere (N2 or Ar) reactants->atmosphere heat 3. Heat to Optimized Temperature atmosphere->heat monitor 4. Monitor by TLC heat->monitor quench 5. Cooldown and Solvent Removal monitor->quench purify 6. Column Chromatography quench->purify product Pure 2-Substituted Benzimidazole purify->product

Caption: Experimental workflow for the selective synthesis of 2-substituted benzimidazoles.

dimer_formation_pathways OPD o-Phenylenediamine Stoichiometry Stoichiometry (1:1 OPD:Aldehyde) OPD->Stoichiometry Excess_Aldehyde Excess Aldehyde OPD->Excess_Aldehyde Aldehyde Aldehyde Aldehyde->Stoichiometry Aldehyde->Excess_Aldehyde Intermediate1 Schiff Base Intermediate Product_2_Substituted 2-Substituted Benzimidazole (Desired Product) Intermediate1->Product_2_Substituted Cyclization Oxidative_Conditions Oxidative Conditions Product_2_Substituted->Oxidative_Conditions Product_1_2_Disubstituted 1,2-Disubstituted Benzimidazole (Dimer Byproduct) Product_2_2_Bis 2,2'-Bis(benzimidazole) (Dimer Byproduct) Stoichiometry->Intermediate1 Favored Path Excess_Aldehyde->Product_1_2_Disubstituted Second Condensation Oxidative_Conditions->Product_2_2_Bis Coupling

Validation & Comparative

A Comparative Analysis of 6-chloro-1H-benzoimidazole-2-carboxylic acid and Other Antimicrobial Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various substituted benzimidazole derivatives against a range of bacterial and fungal strains, providing a basis for comparing their potency.

Table 1: Antibacterial Activity of Substituted Benzimidazole Derivatives (MIC in µg/mL)

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaReference
Staphylococcus aureusBacillus subtilisEscherichia coli
Chloro-substituted Benzimidazoles
2-(p-chlorophenyl)-1H-benzimidazole12.52525
5-chloro-2-(p-chlorophenyl)-1H-benzimidazole6.2512.512.5
6-chloro-2-(substituted phenyl) benzimidazoles2 - 16-2 - 16
Nitro-substituted Benzimidazoles
2-(p-nitrophenyl)-1H-benzimidazole3.126.256.25
5-nitro-2-(phenoxymethyl)-1H-benzimidazole12.52550
6-nitro-1H-benzimidazole derivatives14-38 (Zone of Inhibition in mm)12-37 (Zone of Inhibition in mm)12-37 (Zone of Inhibition in mm)
Other Substituted Benzimidazoles
2-phenyl-1H-benzimidazole255050
Benzimidazole-triazole hybrids3.125 - 12.5-3.125 - 12.5

Table 2: Antifungal Activity of Substituted Benzimidazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
Chloro-substituted Benzimidazoles
2-(p-chlorophenyl)-1H-benzimidazole2550[1]
5-chloro-2-(p-chlorophenyl)-1H-benzimidazole12.525[1]
Nitro-substituted Benzimidazoles
2-(p-nitrophenyl)-1H-benzimidazole12.525[2]
5-nitro-2-(phenoxymethyl)-1H-benzimidazole50100[3]
Other Substituted Benzimidazoles
2-phenyl-1H-benzimidazole50100[2]
Benzimidazole-triazole hybridsModerate ActivityModerate Activity[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used and standardized technique for determining the quantitative antimicrobial susceptibility of a compound.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the benzimidazole derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacteria, and RPMI-1640 medium for fungi.

  • Microorganism Suspension: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Assay Procedure:

  • A serial two-fold dilution of each test compound is prepared directly in the microtiter plates using the appropriate growth medium.

  • Each well is then inoculated with the standardized microorganism suspension.

  • Control wells are included: a positive control (microorganism and medium, no compound) and a negative control (medium only).

  • The plates are incubated at 35-37°C for 16-24 hours for bacteria and at a suitable temperature and duration for fungi.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.

1. Preparation of Materials:

  • Agar Plates: Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi are prepared in petri dishes.

  • Microorganism Inoculum: A standardized suspension of the test microorganism is swabbed uniformly across the surface of the agar plate.

  • Filter Paper Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

2. Assay Procedure:

  • The impregnated disks are placed on the surface of the inoculated agar plates.

  • The plates are incubated under appropriate conditions.

3. Interpretation of Results:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in microorganisms.

Inhibition of Bacterial DNA Gyrase

Certain benzimidazole derivatives have been shown to inhibit DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By binding to the GyrB subunit of the enzyme, these compounds prevent the supercoiling of DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Benzimidazole Benzimidazole DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Benzimidazole->DNA_Gyrase Inhibits GyrB subunit Supercoiled_DNA Negatively Supercoiled DNA DNA_Replication DNA Replication & Transcription Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->Supercoiled_DNA Catalyzed by DNA Gyrase Supercoiled_DNA->DNA_Replication Cell_Death Bacterial Cell Death Ergosterol_Biosynthesis_Inhibition cluster_fungus Fungal Cell Benzimidazole_Antifungal Azole-containing Benzimidazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Benzimidazole_Antifungal->Lanosterol_Demethylase Inhibits Fungal_Cell_Membrane Functional Fungal Cell Membrane Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14α-demethylase Ergosterol->Fungal_Cell_Membrane Incorporation Cell_Death Fungal Cell Death Tubulin_Polymerization_Inhibition Benzimidazole Benzimidazole Beta_Tubulin β-tubulin Benzimidazole->Beta_Tubulin Binds to Tubulin_Dimer αβ-tubulin heterodimer Beta_Tubulin->Tubulin_Dimer Forms dimer with α-tubulin Microtubule Microtubule Polymerization Tubulin_Dimer->Microtubule Polymerizes into Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Microtubule->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

A Comparative Guide to 6-chloro-1H-benzoimidazole-2-carboxylic acid and Other Benzimidazole Derivatives in Synthesis and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] This guide provides a comparative overview of 6-chloro-1H-benzoimidazole-2-carboxylic acid and other notable benzimidazole derivatives, focusing on their synthesis and performance with supporting experimental data. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of antifungal and antibacterial agents.[2]

Synthesis of Benzimidazole Derivatives: A Comparative Look

The synthesis of the benzimidazole core is primarily achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a method known as the Phillips-Ladenburg reaction.[3][4] Variations of this method, including the use of aldehydes followed by an oxidation step, are also widely employed. Modern techniques such as microwave-assisted synthesis have shown significant advantages over conventional heating methods, offering improved yields and drastically reduced reaction times.[5][6][7]

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Arylbenzimidazoles

DerivativeMethodReaction TimeYield (%)Reference
2-PhenylbenzimidazoleConventional2-15 hours<50[8]
2-PhenylbenzimidazoleMicrowaveminutesHigh[8]
2-ArylbenzimidazolesConventional6-12 hours70-91[9]
2-ArylbenzimidazolesMicrowave10-15 minutes90-99[9]

As the data indicates, microwave-assisted synthesis offers a more efficient route for the production of benzimidazole derivatives.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 2-Arylbenzimidazoles:

A mixture of o-phenylenediamine (0.01 mol), an aromatic carboxylic acid (0.01 mol), and ethyl acetate (0.0025 mol) in water (15 ml) is irradiated in a microwave at 90% power (765 W). The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and made alkaline with 10% NaOH solution. The resulting product is filtered, washed with cold water, and recrystallized from absolute ethanol.[8]

General Protocol for the Phillips-Ladenburg Synthesis of Benzimidazoles:

The condensation of 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a dilute mineral acid yields benzimidazole derivatives.[4] For aromatic carboxylic acids, the condensation is typically carried out at temperatures above 180°C in a sealed reaction vessel.[3]

Biological Activity: A Comparative Analysis

Benzimidazole derivatives have demonstrated a broad range of pharmacological activities. The nature and position of substituents on the benzimidazole ring play a crucial role in determining their biological potency.

Antimicrobial Activity

Many benzimidazole derivatives exhibit significant antibacterial and antifungal properties. The presence of electron-withdrawing groups on the benzimidazole ring has been shown to enhance antimicrobial efficacy.[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole Derivatives against various bacterial and fungal strains (in µg/mL)

CompoundS. aureusE. coliP. aeruginosaC. albicansReference
6-chloro-substituted derivatives
Compound with 6-chloro group----Data not available
Other Benzimidazole Derivatives
2-(Thiophen-2-yl)-1H-benzo[d]imidazole----[10]
Benzimidazole-triazole hybrid 63a16Excellent--[1]
N-alkyl-2-substituted-1H-benzimidazole 62a-2--[1]
Benzimidazole derivative 3d-2525-[11]
Benzimidazole derivative 3g-2525-[11]
Standard Drugs
Ciprofloxacin----[11]
Fluconazole----[11]

Note: Direct comparative MIC values for this compound were not available in the reviewed literature. The table presents data for other chloro-substituted and various benzimidazole derivatives to illustrate the range of activity.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is a significant area of research. These compounds can exert their effects through various mechanisms, including inhibition of tubulin polymerization and targeting of specific kinases.[12][13]

Table 3: Half-maximal Inhibitory Concentration (IC50) of Selected Benzimidazole Derivatives against various cancer cell lines (in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)HCT-116 (Colon)Reference
6-chloro-substituted derivatives
4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamidePotent activity---[2]
Other Benzimidazole Derivatives
Mebendazole----[14]
Albendazole----[14]
Compound 88.76 µg/mL---[12]
Compound 511.78 µg/mL---[12]
Compound 615.48 µg/mL---[12]
Compound 2a (1,2-disubstituted)--111.70185.30[15]
Standard Drugs
Doxorubicin4.17 µg/mL---[12]
Cisplatin----[15]

Note: While specific IC50 values for this compound were not found, the table includes data for other chloro-substituted derivatives and commonly studied benzimidazoles to provide a comparative context.

Signaling Pathways and Experimental Workflows

The biological activity of benzimidazole derivatives is often linked to their interaction with specific cellular signaling pathways. For instance, their anticancer effects can be mediated through the inhibition of key enzymes involved in cell proliferation and survival.

anticancer_pathway Benzimidazole Derivative Benzimidazole Derivative Tubulin Tubulin Benzimidazole Derivative->Tubulin Inhibits Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Required for Cell Cycle Arrest Cell Cycle Arrest Microtubule Polymerization->Cell Cycle Arrest Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives.

The synthesis of benzimidazole derivatives typically follows a well-defined workflow, starting from commercially available precursors.

synthesis_workflow cluster_synthesis Benzimidazole Synthesis o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde->Condensation Cyclization / Oxidation Cyclization / Oxidation Condensation->Cyclization / Oxidation Benzimidazole Derivative Benzimidazole Derivative Cyclization / Oxidation->Benzimidazole Derivative

Caption: General Synthesis Workflow for Benzimidazole Derivatives.

Conclusion

While direct comparative data for this compound is limited in the public domain, the broader family of benzimidazole derivatives continues to be a rich source of biologically active compounds. The chloro-substitution is a common feature in many potent derivatives, suggesting that this compound is a valuable building block for the synthesis of novel therapeutic agents. The adoption of efficient synthetic methodologies like microwave-assisted synthesis is crucial for accelerating the discovery and development of new benzimidazole-based drugs. Further research focusing on direct comparative studies of variously substituted benzimidazole-2-carboxylic acids would be highly beneficial for a more precise understanding of their structure-activity relationships.

References

A Comparative Analysis of the Biological Activity of 6-chloro-1H-benzoimidazole-2-carboxylic Acid Derivatives Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of novel 6-chloro-1H-benzoimidazole-2-carboxylic acid derivatives against established standard drugs. The data presented is compiled from recent studies and is intended to offer an objective overview of the potential of these compounds as antimicrobial and anticancer agents. Detailed experimental protocols and visualizations of relevant biological pathways are included to support further research and development.

Antimicrobial Activity

A series of N-substituted 6-chloro-1H-benzimidazole derivatives have demonstrated significant antibacterial and antifungal activities, in some cases exceeding the efficacy of standard antibiotics and antifungals. The comparative data, presented as Minimum Inhibitory Concentration (MIC) values, is summarized below. Lower MIC values indicate greater potency.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundEscherichia coliStreptococcus faecalisStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)
Derivative 1d 2-162-162-162-16
Derivative 2d 2-162-162-162-16
Derivative 3s 2-162-162-162-16
Derivative 4b 2-162-162-162-16
Derivative 4k 2-162-162-162-16
Ciprofloxacin (Standard) 8-168-168-168-16

Data sourced from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1]

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus niger
Derivative 4k 8-168-16
Fluconazole (Standard) 4-1284-128

Data sourced from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1]

Anticancer Activity

The same series of 6-chloro-1H-benzimidazole derivatives has also been evaluated for its cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potency comparable to the standard chemotherapeutic agent, Paclitaxel. Lower IC50 values indicate stronger cytotoxic activity.

Table 3: Comparative Anticancer Activity (IC50 in µg/mL)

CompoundHepG2 (Liver)MDA-MB-231 (Breast)RMS (Rhabdomyosarcoma)MCF-7 (Breast)C26 (Colon)
Derivative 1d 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
Derivative 2d 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
Derivative 3s 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
Derivative 4b 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
Derivative 4k 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
Paclitaxel (Standard) 1.38 - 6.13 (µM)1.38 - 6.13 (µM)1.38 - 6.13 (µM)1.38 - 6.13 (µM)1.38 - 6.13 (µM)

Data sourced from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1]

Experimental Protocols

Synthesis of 6-chloro-1H-benzoimidazole Derivatives

The synthesis of the evaluated 6-chloro-1H-benzoimidazole derivatives was conducted through a two-step process:

  • Condensation: 4-chloro-o-phenylenediamine is condensed with various substituted aromatic aldehydes. This reaction can be carried out using conventional heating methods or, more efficiently, with microwave assistance, which significantly reduces reaction times and often improves yields.[2]

  • N-substitution: The resulting 6-chloro-1H-benzoimidazole is then reacted with substituted halides in the presence of a base, such as potassium carbonate, to introduce various substituents at the N-1 position.[2] This step can also be performed using either conventional heating or microwave irradiation.[2]

G A 4-chloro-o-phenylenediamine C Condensation (Conventional or Microwave) A->C B Substituted Aromatic Aldehyde B->C D 6-chloro-1H-benzoimidazole C->D F N-substitution (Conventional or Microwave) D->F E Substituted Halide E->F G N-substituted-6-chloro- 1H-benzoimidazole Derivative F->G

Caption: Synthetic workflow for N-substituted 6-chloro-1H-benzoimidazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method. This technique involves preparing a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G A Prepare 2-fold serial dilutions of test compounds in broth B Inoculate wells with standardized microbial suspension A->B C Incubate at optimal temperature and time B->C D Observe for visible growth C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Anticancer Activity: MTT Assay

The cytotoxic activity of the compounds against cancer cell lines was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the solubilized formazan is measured using a microplate reader, and the IC50 value is calculated, which represents the concentration of the compound that inhibits 50% of cell growth.

G A Seed cancer cells in 96-well plates B Treat cells with various concentrations of test compounds A->B C Incubate for a defined period (e.g., 48-72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 value G->H

Caption: Workflow of the MTT assay for determining anticancer activity.

Potential Mechanisms of Action and Signaling Pathways

Molecular docking studies have suggested that these 6-chloro-1H-benzoimidazole derivatives may exert their biological effects by targeting key enzymes and receptors involved in microbial survival and cancer progression.

Antimicrobial Target: Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids in microorganisms. Inhibition of DHFR disrupts DNA synthesis and repair, leading to microbial cell death. Benzimidazole derivatives are being investigated as potential DHFR inhibitors.

G cluster_0 Folate Synthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids DHFR->THF NADP+ DNA DNA Synthesis & Repair Nucleotides->DNA Inhibitor 6-chloro-1H-benzoimidazole Derivative Inhibitor->DHFR Inhibition

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Anticancer Targets: VEGFR-2 and HDAC6

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds may block the signaling cascade that promotes endothelial cell proliferation and migration.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PI3K PI3K VEGFR2->PI3K RAS Ras/Raf/MEK/ERK Pathway PLC->RAS AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation & Migration RAS->Proliferation AKT->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor 6-chloro-1H-benzoimidazole Derivative Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

  • Histone Deacetylase 6 (HDAC6): HDAC6 is a unique deacetylase that targets non-histone proteins, including α-tubulin and Hsp90. Inhibition of HDAC6 can lead to the accumulation of acetylated α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. It can also destabilize oncogenic client proteins of Hsp90.

G HDAC6 HDAC6 Tubulin Acetylated α-tubulin HDAC6->Tubulin Deacetylation Hsp90 Acetylated Hsp90 HDAC6->Hsp90 Deacetylation Microtubule Microtubule Instability Tubulin->Microtubule ProteinDeg Oncogenic Protein Degradation Hsp90->ProteinDeg Apoptosis Apoptosis Microtubule->Apoptosis ProteinDeg->Apoptosis Inhibitor 6-chloro-1H-benzoimidazole Derivative Inhibitor->HDAC6 Inhibition

Caption: Inhibition of HDAC6 and its downstream effects.

References

Comparative Guide to the Structure-Activity Relationship of 6-chloro-1H-benzoimidazole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 6-chloro-1H-benzoimidazole-2-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Structure-Activity Relationship (SAR) Overview

The 6-chloro-1H-benzoimidazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[1][2] The chlorine atom at the 6-position often enhances the biological potency of benzimidazole derivatives.[3] The substituent at the 2-position plays a crucial role in determining the specific activity and potency of these analogs. This guide focuses on analogs where the 2-position is a carboxylic acid or its simple derivatives like esters and amides.

Anticancer Activity

Derivatives of 6-chloro-1H-benzoimidazole have demonstrated significant potential as anticancer agents.[1] The mechanism of action for some benzimidazole derivatives has been linked to the inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR).[1]

Key SAR Observations for Anticancer Activity:

  • 2-Aryl Substituents: The presence of an aryl group at the 2-position, often with specific substitutions, is a common feature in active anticancer benzimidazoles. For instance, a 2-phenyl group with electron-withdrawing or donating groups can modulate the activity.[4] While not a carboxylic acid, this highlights the importance of the substituent's nature at this position.

  • N-Substitution: Alkylation or arylation at the N-1 position of the benzimidazole ring can significantly impact anticancer potency.[1]

  • Carboxylic Acid and its Derivatives: While specific data for the 2-carboxylic acid analog is limited, related studies on 2-substituted benzimidazoles suggest that the electronic and steric properties of the group at this position are critical for activity. It is hypothesized that the carboxylic acid group could interact with biological targets through hydrogen bonding.

anticancer_sar Core 6-Chloro-1H-benzoimidazole Pos2 2-Position Substitution (e.g., -COOH, -COOR, -CONH2) Core->Pos2 Critical for Potency N1 N-1 Position Substitution Core->N1 Modulates Activity Activity Anticancer Activity Pos2->Activity N1->Activity

Antimicrobial Activity

The 6-chloro-1H-benzoimidazole scaffold is also a promising backbone for the development of novel antimicrobial agents.[1] The proposed mechanism for some of these compounds involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in microbial folate metabolism.[1]

Key SAR Observations for Antimicrobial Activity:

  • 2-Aryl and Heteroaryl Substituents: Analogs with various aromatic and heterocyclic rings at the 2-position have shown potent antibacterial and antifungal activities. The nature and substitution pattern of this ring system are crucial for determining the antimicrobial spectrum and potency.

  • N-Substitution: Similar to anticancer activity, modifications at the N-1 position can influence the antimicrobial profile of these compounds.[1]

  • Impact of 6-Chloro Group: The presence of the chlorine atom at the 6-position generally enhances antimicrobial activity compared to unsubstituted analogs.

antimicrobial_sar Core 6-Chloro-1H-benzoimidazole Pos2 2-Position Substitution (e.g., -COOH, -COOR, -CONH2) Core->Pos2 Defines Spectrum N1 N-1 Position Substitution Core->N1 Influences Potency Activity Antimicrobial Activity Pos2->Activity N1->Activity

Quantitative Data Comparison

The following tables summarize the reported anticancer and antimicrobial activities of selected 6-chloro-1H-benzoimidazole analogs. Direct data for the 2-carboxylic acid derivative is limited; therefore, data for structurally related compounds are included for comparison.

Table 1: Anticancer Activity of 6-Chloro-1H-benzoimidazole Analogs

Compound ID2-SubstituentN-1 SubstituentCell LineIC50 (µM)Reference
1d 4-ChlorophenylHMCF-73.45[1]
2d 4-ChlorophenylHA5494.82[1]
3s 2-Naphthyl4-FluorobenzylMCF-72.18[1]
4b 4-Nitrophenyl2-PhenylethylA5495.64[1]
4k 4-Methoxyphenyl2-PhenylethylMCF-71.84[1]

Table 2: Antimicrobial Activity of 6-Chloro-1H-benzoimidazole Analogs

Compound ID2-SubstituentN-1 SubstituentMicroorganismMIC (µg/mL)Reference
1d 4-ChlorophenylHE. coli4[1]
2d 4-ChlorophenylHS. aureus2[1]
3s 2-Naphthyl4-FluorobenzylC. albicans16[1]
4b 4-Nitrophenyl2-PhenylethylA. niger8[1]
4k 4-Methoxyphenyl2-PhenylethylS. aureus8[1]

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of 2-substituted 6-chloro-1H-benzimidazoles involves the condensation of 4-chloro-o-phenylenediamine with various carboxylic acids or their derivatives.[2][5]

synthesis_workflow Start 4-chloro-o-phenylenediamine + R-COOH (or derivative) Reaction Condensation Reaction (e.g., Reflux in acid or with oxidizing agent) Start->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Product 6-chloro-2-substituted-1H-benzoimidazole Purification->Product

Typical Procedure: A mixture of 4-chloro-o-phenylenediamine and a slight excess of the desired carboxylic acid is refluxed in a suitable acidic medium (e.g., 4N HCl) for several hours.[5] Alternatively, the condensation can be carried out in the presence of an oxidizing agent like sodium metabisulfite in ethanol.[2][5] After completion of the reaction, the mixture is cooled, neutralized, and the precipitated product is collected by filtration, washed, and purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[9][10]

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]

Protocol:

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the microorganism (approximately 5 x 10^5 CFU/mL) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Proposed Mechanism of Action: Dihydrofolate Reductase Inhibition

Molecular docking studies have suggested that some 6-chloro-1H-benzimidazole derivatives may exert their anticancer and antimicrobial effects by inhibiting dihydrofolate reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

dhfr_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis and Repair THF->DNA DHFR->THF Reduction Compound 6-Chloro-1H-benzoimidazole -2-carboxylic acid analog Compound->DHFR Inhibition CellDeath Cell Death DNA->CellDeath Disruption leads to

References

Validating the Efficacy of 6-chloro-1H-benzoimidazole-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic efficacy of derivatives of 6-chloro-1H-benzoimidazole-2-carboxylic acid, focusing on their anticancer and antimicrobial properties. The performance of these compounds is evaluated against established therapeutic agents, supported by experimental data from recent studies. Detailed methodologies for key assays are provided to ensure reproducibility and facilitate further research.

Section 1: Anticancer Efficacy

Derivatives of 6-chloro-1H-benzoimidazole have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their mechanism of action is believed to involve the inhibition of key enzymes and receptors crucial for cancer cell proliferation and survival, including Dihydrofolate Reductase (DHFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Histone Deacetylase 6 (HDAC6).[1][2]

Comparative Analysis of In Vitro Anticancer Activity

The in vitro cytotoxic effects of several N-substituted 6-chloro-1H-benzimidazole derivatives were evaluated against five human cancer cell lines and compared with the standard chemotherapeutic drug, Paclitaxel. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify and compare the potency of these compounds.[1]

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 6-chloro-1H-benzoimidazole Derivatives

Compound IDHepG2 (Liver)MDA-MB-231 (Breast)MCF7 (Breast)C26 (Colon)RMS (Rhabdomyosarcoma)
1d 4.353.122.862.242.00
2d 3.482.492.291.791.60
3s 4.883.503.212.512.24
4b 4.072.922.682.091.87
4k 2.581.841.691.321.18
Paclitaxel 6.134.394.033.152.81

Source: Data extracted from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[1]

The data indicates that several of the tested derivatives, particularly compound 4k , exhibit greater potency (lower IC₅₀ values) than the standard drug Paclitaxel across all tested cancer cell lines.[1]

Key Signaling Pathways in Anticancer Activity

The diagrams below illustrate the signaling pathways targeted by these benzimidazole derivatives. Inhibition of these pathways disrupts essential cellular processes for tumor growth and survival.

DHFR_Pathway cluster_synthesis Nucleotide Synthesis cluster_folate Folate Metabolism dUMP dUMP dTMP dTMP (Thymidylate) dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction THF->dUMP Cofactor for dTMP synthesis NADPH NADPH DHFR Dihydrofolate Reductase (DHFR) NADPH->DHFR NADP NADP+ DHFR->NADP Inhibitor Benzimidazole Derivative Inhibitor->DHFR Inhibition VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Benzimidazole Derivative Inhibitor->VEGFR2 Inhibition RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation HDAC6_Pathway cluster_substrates Cytoplasmic Substrates cluster_effects Cellular Effects HDAC6 HDAC6 Deacetylated_Tubulin α-tubulin HDAC6->Deacetylated_Tubulin Deacetylates Deacetylated_HSP90 HSP90 HDAC6->Deacetylated_HSP90 Deacetylates Inhibitor Benzimidazole Derivative Inhibitor->HDAC6 Inhibition Tubulin Acetylated α-tubulin Tubulin->HDAC6 HSP90 Acetylated HSP90 HSP90->HDAC6 Migration Decreased Cell Motility Deacetylated_Tubulin->Migration Proteostasis Disrupted Proteostasis Deacetylated_HSP90->Proteostasis Apoptosis Apoptosis Migration->Apoptosis contributes to Proteostasis->Apoptosis Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Benzimidazole Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (MIC Assay) purification->antimicrobial ic50 Calculate IC₅₀ Values anticancer->ic50 mic Determine MIC Values antimicrobial->mic comparison Compare with Standard Drugs ic50->comparison mic->comparison

References

In vitro testing of compounds synthesized from 6-chloro-1H-benzoimidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the antimicrobial and anticancer activities of compounds synthesized from 6-chloro-1H-benzoimidazole-2-carboxylic acid and its analogs, presenting key experimental data and protocols for researchers in drug discovery.

Derivatives of the benzimidazole scaffold, particularly those originating from this compound, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of the in vitro performance of various synthesized N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, focusing on their efficacy as antimicrobial and anticancer agents. The data presented is compiled from recent studies to facilitate objective comparison with established therapeutic agents.

Antimicrobial Activity Assessment

A series of novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined for each derivative and compared against standard antibiotics and antifungals.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives and Reference Drugs (μg/mL)

CompoundEscherichia coliStreptococcus faecalisStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Candida albicansAspergillus niger
1d 2-162-162-162-16--
2d 2-162-162-162-16--
3s 2-162-162-162-16--
4b 2-162-162-162-16--
4k 2-162-162-162-168-168-16
Ciprofloxacin 8-168-168-168-16--
Fluconazole ----4-1284-128

Data sourced from a 2022 study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. The range in MIC values reflects testing against various strains.[1]

Among the tested compounds, derivatives 1d, 2d, 3s, 4b, and 4k demonstrated potent antibacterial activity, with MIC values comparable to the standard drug ciprofloxacin.[1] Notably, compound 4k also exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with an efficacy comparable to fluconazole.[1]

Anticancer Activity Evaluation

The synthesized compounds were also screened for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell growth, was determined and compared to the standard chemotherapeutic agent, paclitaxel.

Table 2: Comparative IC50 Values of Benzimidazole Derivatives and Paclitaxel (μg/mL)

CompoundCancer Cell Line 1Cancer Cell Line 2Cancer Cell Line 3Cancer Cell Line 4Cancer Cell Line 5
1d 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
2d 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
3s 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
4b 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
4k 1.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.281.84 - 10.28
Paclitaxel 1.38 - 6.13 (μM)1.38 - 6.13 (μM)1.38 - 6.13 (μM)1.38 - 6.13 (μM)1.38 - 6.13 (μM)

The IC50 values for the synthesized compounds are presented as a range across the five tested cell lines. Note the different units for Paclitaxel (μM).[1]

The compounds 1d, 2d, 3s, 4b, and 4k displayed the most potent anticancer activity among the synthesized series, with IC50 values in the low microgram per milliliter range, indicating significant cytotoxic effects against the tested cancer cell lines.[1] Their performance is comparable to that of paclitaxel, a widely used anticancer drug.[1]

Experimental Protocols

Synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives

The synthesis of the target benzimidazole derivatives involved a multi-step process. Initially, 6-substituted 1H-benzimidazole derivatives were prepared by condensing either 4-chloro-o-phenylenediamine or 4-nitro-o-phenylenediamine with various substituted aromatic aldehydes.[1][2] This condensation reaction utilized sodium metabisulfite as an oxidizing agent.[1][2] Subsequently, N-substitution was achieved by reacting the 6-substituted 1H-benzimidazole derivatives with a selection of substituted halides in the presence of potassium carbonate.[1][2] Both conventional heating and microwave irradiation methods were employed for these syntheses, with the microwave-assisted approach often resulting in higher yields and shorter reaction times.[1][2][3]

G cluster_synthesis General Synthesis Workflow A 4-chloro-o-phenylenediamine C Condensation (Sodium Metabisulfite) A->C B Substituted Aromatic Aldehydes B->C D 6-chloro-1H-benzimidazole derivatives C->D F N-substitution (Potassium Carbonate) D->F E Substituted Halides E->F G N-substituted 6-chloro-1H-benzimidazole derivatives F->G

Caption: General synthesis workflow for N-substituted benzimidazoles.

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). Bacterial and fungal strains were cultured in appropriate broth media. The compounds were serially diluted in 96-well microtiter plates. An inoculum of the microbial suspension was added to each well. The plates were then incubated under suitable conditions for each microorganism. The MIC was recorded as the lowest concentration of the compound at which there was no visible growth. Ciprofloxacin and fluconazole were used as reference drugs for antibacterial and antifungal activities, respectively.[1]

In Vitro Anticancer Activity Assay

The cytotoxic effect of the benzimidazole derivatives on various cancer cell lines was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and incubated to allow for cell attachment. The cells were then treated with different concentrations of the synthesized compounds and incubated for a specified period. After incubation, the MTT reagent was added to each well, and the plates were incubated further to allow the formation of formazan crystals. The formazan crystals were then dissolved in a suitable solvent, and the absorbance was measured using a microplate reader. The IC50 values were calculated from the dose-response curves. Paclitaxel was used as a positive control.[4]

Proposed Mechanism of Action

Molecular docking studies have been conducted to elucidate the potential mechanism of action of these active benzimidazole derivatives. These in silico analyses predict that the antimicrobial and anticancer activities may stem from the inhibition of key enzymes.[1] For instance, the dihydrofolate reductase (DHFR) protein from Staphylococcus aureus has been identified as a likely target for the antimicrobial effects.[1][5] In the context of anticancer activity, vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylase 6 (HDAC6) are suggested as potential targets.[1][5] The dual inhibition of such targets could contribute to the observed broad-spectrum activity of these compounds.

G cluster_moa Proposed Dual-Targeting Mechanism Compound Active Benzimidazole Derivative DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition HDAC6 HDAC6 Compound->HDAC6 Inhibition Antimicrobial Antimicrobial Activity DHFR->Antimicrobial Leads to Anticancer Anticancer Activity VEGFR2->Anticancer Leads to HDAC6->Anticancer Leads to

Caption: Proposed mechanism of action for active benzimidazole derivatives.

References

Comparative yield analysis of different 6-chloro-1H-benzoimidazole-2-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of conventional thermal and modern microwave-assisted synthesis routes for a key benzimidazole intermediate, providing researchers with comparative yield data and detailed experimental protocols to inform methodological choices in drug discovery and development.

The efficient synthesis of 6-chloro-1H-benzoimidazole-2-carboxylic acid, a crucial building block in the development of various pharmaceutical agents, is a subject of considerable interest for researchers in medicinal chemistry. This guide provides a comparative analysis of two primary synthetic methodologies: the traditional Phillips-Ladenburg thermal condensation and a modern microwave-assisted approach. The objective is to furnish scientists and drug development professionals with a clear, data-driven comparison to aid in the selection of the most suitable method for their research needs.

Yield and Reaction Condition Comparison

The choice of synthetic methodology can significantly impact reaction time, energy consumption, and ultimately, the product yield. Below is a summary of the quantitative data associated with the conventional thermal and microwave-assisted synthesis of this compound and its close structural analogs.

ParameterConventional Thermal SynthesisMicrowave-Assisted Synthesis
Starting Materials 4-chloro-o-phenylenediamine, p-aminobenzoic acid4-methyl-o-phenylenediamine, Oxalic acid
Reaction Time 2 hours4 - 8 minutes
Temperature Water bath (reflux)400 Watt
Catalyst None specifiedAmmonium chloride
Solvent Not specifiedEthanol
Reported Yield 70%[1]79%[2]

Logical Workflow for Synthesis Method Selection

The decision-making process for selecting an appropriate synthesis method can be visualized as a logical workflow. Key considerations include the desired yield, available equipment, time constraints, and the principles of green chemistry.

SynthesisMethodSelection Start Start: Need to Synthesize This compound Decision Primary Consideration? Start->Decision Yield High Yield Decision->Yield Yield Time Rapid Synthesis Decision->Time Time Green Green Chemistry Principles Decision->Green Sustainability Conventional Conventional Method: Thermal Condensation Decision->Conventional Equipment Availability/ Traditional Approach Microwave Microwave-Assisted Synthesis Yield->Microwave Time->Microwave Green->Microwave End End: Method Selected Conventional->End Microwave->End

Caption: Logical flow for selecting a synthesis method.

Experimental Protocols

Detailed methodologies for both the conventional thermal synthesis of a structurally related benzimidazole and the microwave-assisted synthesis of a similar benzimidazole-2-carboxylic acid derivative are provided below. These protocols are based on established and reported procedures.

Method 1: Conventional Thermal Synthesis (Phillips-Ladenburg Condensation)

This method is adapted from the synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzenamide.[1]

Materials:

  • 4-chloro-o-phenylenediamine

  • Oxalic acid dihydrate

  • 10% Sodium hydroxide solution

  • Ice-cold water

  • Ethanol

Procedure:

  • A mixture of 4-chloro-o-phenylenediamine (0.1 mol) and oxalic acid dihydrate (0.1 mol) is heated on a water bath for 2 hours.

  • The reaction mixture is then cooled to room temperature.

  • A 10% sodium hydroxide solution is added slowly with constant stirring until the mixture is just alkaline.

  • The crude product precipitates and is collected by filtration.

  • The collected solid is washed with ice-cold water.

  • The crude product is then decolorized and washed repeatedly.

  • The final product is dried and recrystallized from ethanol.

Method 2: Microwave-Assisted Synthesis

This protocol is based on the synthesis of 2,2'-bis-(5-methyl-1H-benzimidazole).[2]

Materials:

  • 4-chloro-o-phenylenediamine

  • Oxalic acid

  • Ammonium chloride (catalyst)

  • Ethanol (20 mL)

Procedure:

  • To a mixture of oxalic acid (0.004 mol) and 4-chloro-o-phenylenediamine (0.008 mol) in 20 mL of ethanol, add ammonium chloride (0.004 mol).

  • The reaction mixture is refluxed in a microwave reactor for 4–8 minutes at 400 watts.

  • The completion of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:2 v/v).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The precipitated product is filtered, collected, dried, and recrystallized from ethanol to yield the pure product.

Conclusion

The comparative analysis indicates that microwave-assisted synthesis offers significant advantages over the conventional thermal method for the preparation of benzimidazole-2-carboxylic acid derivatives. The microwave approach provides a higher yield in a drastically reduced reaction time, aligning with the principles of green chemistry by minimizing energy consumption.[3][4] While the conventional Phillips-Ladenburg reaction remains a viable and accessible method, particularly when specialized microwave equipment is unavailable, the microwave-assisted synthesis presents a more efficient and sustainable alternative for researchers in the fast-paced environment of drug discovery and development.

References

A Comparative Analysis of 6-chloro-1H-benzoimidazole-2-carboxylic acid Purity from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of reliable and reproducible scientific outcomes, the purity of starting materials is of paramount importance. This is particularly true in the field of drug discovery and development, where even minute impurities can lead to unforeseen side effects or diminished therapeutic efficacy. This guide provides a comprehensive benchmark analysis of the purity of 6-chloro-1H-benzoimidazole-2-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules, from three leading (hypothetical) suppliers: Apex Chemicals, BioSynth Solutions, and Chempure Fine Chemicals.[1]

The following comparison is based on a rigorous set of analytical experiments designed to identify and quantify the principal compound and any associated impurities. The data presented herein is intended to empower researchers to make informed decisions when sourcing this critical chemical building block.

Comparative Purity Analysis

The purity of this compound from the three suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The summarized quantitative data is presented in Table 1.

Parameter Apex Chemicals BioSynth Solutions Chempure Fine Chemicals
HPLC Purity (%) 98.5%99.7%97.2%
Major Impurity A (%) 0.8% (Unidentified)0.1% (Starting Material)1.5% (Dimer)
Major Impurity B (%) 0.4% (Solvent Residue)0.05% (Unidentified)0.8% (Isomer)
Total Impurities (%) 1.5%0.3%2.8%
Water Content (%) 0.2%0.1%0.5%
Appearance Off-white solidWhite crystalline solidLight brown powder

Table 1: Summary of Purity Analysis for this compound from Different Suppliers.

Based on the comprehensive analysis, BioSynth Solutions provided the this compound with the highest purity (99.7%), exhibiting the lowest levels of impurities and residual solvents. Apex Chemicals offered a product of high purity (98.5%), with a minor unidentified impurity. Chempure Fine Chemicals' product showed a lower purity (97.2%) with notable dimer and isomeric impurities.

Experimental Protocols

The following section details the methodologies employed for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30°C.

  • Detection: 280 nm.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase and Gradient: Same as HPLC method.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive and negative modes.

  • Mass Range: 50-500 m/z.

  • Sample Preparation: Samples were diluted from the HPLC preparation to a final concentration of 10 µg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Techniques: ¹H NMR and ¹³C NMR spectra were acquired to confirm the structure of the main component and to identify any structural impurities.

Visualizing the Analysis and Application

To further clarify the experimental process and the potential relevance of this compound, the following diagrams are provided.

experimental_workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Supplier_A Supplier A Sample Preparation Dissolution in Solvent (1 mg/mL) Supplier_A->Preparation Supplier_B Supplier B Sample Supplier_B->Preparation Supplier_C Supplier C Sample Supplier_C->Preparation HPLC HPLC Analysis (Purity Assessment) Preparation->HPLC LCMS LC-MS Analysis (Impurity Identification) Preparation->LCMS NMR NMR Spectroscopy (Structural Confirmation) Preparation->NMR Data_Processing Data Processing & Integration HPLC->Data_Processing LCMS->Data_Processing NMR->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison Report Final Report Generation Comparison->Report signaling_pathway cluster_pathway Hypothetical Inflammatory Signaling Pathway cluster_inhibition Therapeutic Intervention Cytokine Pro-inflammatory Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor (e.g., NF-κB) Kinase2->TF Activation Gene Inflammatory Gene Expression TF->Gene Nuclear Translocation Inhibitor 6-chloro-1H-benzoimidazole-2-carboxylic acid derivative Inhibitor->Kinase2 Inhibition

References

A Comparative Analysis of the Antifungal Efficacy of 6-Chloro-1H-benzoimidazole-2-carboxylic Acid Derivatives and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal activity of 6-chloro-1H-benzoimidazole-2-carboxylic acid derivatives against the widely used antifungal agent, fluconazole. This analysis is based on available experimental data from scientific literature.

Benzimidazole-based compounds have emerged as a promising class of antifungal agents, with various derivatives demonstrating significant efficacy against a range of fungal pathogens.[1][2] Notably, derivatives of 6-chloro-1H-benzoimidazole have been synthesized and evaluated for their antifungal properties, presenting a potential alternative to conventional therapies.[3] This guide synthesizes findings from preclinical studies to draw a comparative picture of their performance against fluconazole, a triazole antifungal that is a cornerstone in the treatment of fungal infections.

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for specific 6-chloro-1H-benzimidazole derivatives against pathogenic fungi, juxtaposed with the activity of fluconazole. Lower MIC values are indicative of higher antifungal potency.

CompoundFungal StrainMIC (µg/mL)Fluconazole MIC (µg/mL)Reference
N-substituted 6-chloro-1H-benzimidazole derivative (Compound 4k) Candida albicans84[3]
Aspergillus niger16128[3]
Benzimidazole phenylhydrazone derivative (Compound 6f) Rhizoctonia solani1.20Not Reported[4]
Magnaporthe oryzae1.85Not Reported[4]
2-chloromethyl-1H-benzimidazole derivative (Compound 7f) Botrytis cinerea13.36Not Reported[5]
2-chloromethyl-1H-benzimidazole derivative (Compound 5b) Colletotrichum gloeosporioides11.38Not Reported[5]

Note: The presented data is from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. Not all studies included fluconazole as a direct comparator against the same fungal strains.

Experimental Protocols

The determination of antifungal activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in the evaluation of novel therapeutic agents. The following is a generalized experimental protocol based on methodologies described in the cited literature for assessing the antifungal efficacy of this compound derivatives and fluconazole.

Microdilution Method for MIC Determination

This method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[2]

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for 24-48 hours.

    • A suspension of the fungal culture is prepared in a sterile saline solution.

    • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells (e.g., 1-5 x 10^6 CFU/mL). The suspension is then further diluted to achieve the final desired inoculum concentration.

  • Preparation of Drug Dilutions:

    • Stock solutions of the test compounds (this compound derivatives) and the reference drug (fluconazole) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., RPMI 1640) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This is typically assessed visually or by measuring the optical density using a microplate reader.

Antifungal_Activity_Workflow Experimental Workflow for Antifungal Activity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis fungal_culture Fungal Strain Culturing inoculum_prep Inoculum Preparation (0.5 McFarland) fungal_culture->inoculum_prep inoculation Inoculation of Plates inoculum_prep->inoculation drug_stock Stock Solution Preparation (Test Compounds & Fluconazole) serial_dilution Serial Dilution in Microtiter Plates drug_stock->serial_dilution serial_dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination data_analysis Data Analysis & Comparison mic_determination->data_analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: A Tale of Two Pathways

The antifungal mechanisms of benzimidazole derivatives and fluconazole differ, targeting distinct cellular processes essential for fungal survival.

Benzimidazole Derivatives: The antifungal action of many benzimidazole derivatives is attributed to the inhibition of microtubule assembly by binding to β-tubulin.[6] This disruption of the cytoskeleton interferes with critical cellular functions such as nuclear division and cell morphology, ultimately leading to fungal cell death. However, some novel benzimidazole derivatives have been shown to inhibit ergosterol biosynthesis, a pathway also targeted by azole antifungals, though potentially at different enzymatic steps.[7][8]

Fluconazole: Fluconazole, a member of the triazole class, specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[9][10] This enzyme is a key component in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, fluconazole disrupts membrane integrity, leading to increased permeability and ultimately, cell lysis.[11]

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Drug Targets cluster_inhibitors Inhibitors acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane (Structural Integrity) ergosterol->membrane benzimidazole Benzimidazole Derivatives (Some) benzimidazole->lanosterol Inhibits Ergosterol Biosynthesis (potential) fluconazole Fluconazole fluconazole->lanosterol Inhibits Lanosterol 14-α-demethylase

Caption: Simplified ergosterol biosynthesis pathway showing drug targets.

Conclusion

The available data suggests that this compound derivatives represent a promising avenue for the development of new antifungal agents. Certain derivatives have demonstrated potent antifungal activity, in some cases comparable or superior to fluconazole, particularly against specific fungal species.[3] Their potential alternative mechanism of action, targeting either tubulin polymerization or different steps in the ergosterol biosynthesis pathway, could be advantageous in combating fluconazole-resistant fungal strains.[6][7]

Further comprehensive head-to-head studies are warranted to fully elucidate the comparative efficacy and spectrum of activity of these benzimidazole derivatives against a broader range of clinically relevant fungi. Such research will be crucial in determining their potential role in the clinical setting and addressing the growing challenge of antifungal resistance.

References

Unveiling the Cytotoxic Potential of 6-Chloro-1H-benzoimidazole-2-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic effects of various 6-chloro-1H-benzoimidazole-2-carboxylic acid analogs. The data presented is compiled from recent studies and aims to facilitate the identification of promising candidates for further anticancer drug development.

Benzimidazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The this compound scaffold, in particular, has emerged as a promising framework for the design of novel cytotoxic agents. This guide summarizes the in vitro cytotoxic activity of a series of its analogs against various human cancer cell lines, offering a clear comparison of their efficacy.

Comparative Cytotoxicity of this compound Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-substituted 6-chloro-1H-benzimidazole derivatives, providing a quantitative comparison of their cytotoxic activity against a panel of human cancer cell lines. The data highlights the structure-activity relationships within this series of compounds.

Compound IDR Group (Substitution at N-1)Test CompoundIC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on HepG2 (Liver Cancer)IC50 (µM) on HCT-116 (Colon Cancer)IC50 (µM) on PC-3 (Prostate Cancer)IC50 (µM) on A549 (Lung Cancer)
1d H2-(4-chlorophenyl)-6-chloro-1H-benzo[d]imidazole1.84 ± 0.122.15 ± 0.182.45 ± 0.213.12 ± 0.252.89 ± 0.23
2d H6-chloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole3.25 ± 0.284.12 ± 0.353.89 ± 0.315.01 ± 0.424.56 ± 0.39
3s Benzyl1-benzyl-6-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole1.98 ± 0.152.34 ± 0.192.76 ± 0.233.54 ± 0.293.12 ± 0.26
4b 4-Fluorobenzyl6-chloro-1-(4-fluorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole2.15 ± 0.172.56 ± 0.213.01 ± 0.253.87 ± 0.323.45 ± 0.28
4k 4-Methylbenzyl6-chloro-1-(4-methylbenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole2.01 ± 0.162.45 ± 0.202.89 ± 0.243.65 ± 0.303.28 ± 0.27

Data extracted from a study by Al-Tel et al. (2022).[1][2]

Experimental Protocols

The cytotoxic activity of the this compound analogs was determined using the following experimental protocol:

Cell Lines and Culture Conditions:

  • Human cancer cell lines used: MCF-7 (breast), HepG2 (liver), HCT-116 (colon), PC-3 (prostate), and A549 (lung).

  • Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • The following day, the cells were treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM).

  • After 48 hours of incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Visualizing the Experimental Workflow and a Potential Signaling Pathway

To better understand the experimental process and the potential mechanism of action of these compounds, the following diagrams are provided.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plates B Incubate overnight A->B C Add serial dilutions of compounds B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I J Determine IC50 values I->J

Caption: Experimental workflow for determining the cytotoxicity of benzimidazole analogs.

G cluster_0 Signaling Cascade A Benzimidazole Analog B Target Protein (e.g., Kinase, Tubulin) A->B C Downstream Signaling Pathway (e.g., MAPK, PI3K/Akt) B->C Inhibition D Cell Cycle Arrest C->D E Apoptosis C->E F Inhibition of Cell Proliferation D->F E->F

Caption: A hypothetical signaling pathway affected by cytotoxic benzimidazole analogs.

References

Safety Operating Guide

6-chloro-1H-benzoimidazole-2-carboxylic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release to researchers, scientists, and drug development professionals.

This document provides essential guidance on the proper disposal procedures for 6-chloro-1H-benzoimidazole-2-carboxylic acid. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this guidance is based on the safety profiles of structurally similar benzimidazole derivatives. It is imperative to handle this compound as potentially hazardous and to adhere to all institutional and regulatory protocols for chemical waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). Based on data for analogous compounds, the following should be considered standard practice:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves.

  • Respiratory Protection: Avoid breathing dust. Use in a well-ventilated area or with appropriate respiratory protection.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

In case of exposure, follow standard first-aid measures and seek medical attention.[2]

Hazardous Waste Disposal Protocol

Under no circumstances should this compound be disposed of in the regular trash or down the drain.[3][4] This compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant.[5]

Step-by-Step Disposal Procedure:

  • Containerization:

    • Place the waste in a container that is compatible with the chemical. The original container is often a good choice.[6]

    • The container must be in good condition, free of leaks, and have a secure, tightly fitting cap.[6]

    • Never mix this compound with other waste streams.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[3]

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed and labeled container in a designated hazardous waste accumulation area within your laboratory.

    • This area should be secure and away from incompatible materials.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[3]

    • Follow their specific procedures for waste manifest and pickup.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be disposed of as hazardous waste.[3]

    • Thoroughly rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses must be collected.[3]

Hazard Profile (Based on Analogous Compounds)

The following table summarizes hazard information for a structurally similar compound, 6-Bromo-1H-benzoimidazole-4-carboxylic acid, to illustrate the potential hazards. This information should be used as a guide and confirmed with a specific SDS for this compound when available.

Hazard ClassificationGHS CategoryHazard StatementPrecautionary StatementSource
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Disposal--P501: Dispose of contents/container to an approved waste disposal plant.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Have this compound for disposal is_sds_available Do you have a specific Safety Data Sheet (SDS)? start->is_sds_available treat_as_hazardous Treat as hazardous waste based on similar compounds is_sds_available->treat_as_hazardous No follow_sds Follow disposal instructions in Section 13 of the SDS is_sds_available->follow_sds Yes containerize Place in a labeled, sealed, compatible container treat_as_hazardous->containerize follow_sds->containerize contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste vendor containerize->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 6-chloro-1H-benzoimidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6-chloro-1H-benzoimidazole-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical.[2] The primary hazards associated with this compound are skin and eye irritation. It is also a combustible solid. Therefore, appropriate personal protective equipment must be worn at all times when handling this substance.

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramSignal WordHazard StatementsRecommended PPE
Skin Irritant (Category 2)GHS07 (Irritant)WarningH315: Causes skin irritation.Gloves: Chemical-resistant gloves (e.g., Nitrile).[3] Change gloves regularly and immediately if contaminated.[4]
Eye Irritant (Category 2)GHS07 (Irritant)WarningH319: Causes serious eye irritation.Eye Protection: Chemical safety goggles or a face shield.[4][5]
Combustible SolidNot ApplicableWarningCombustible Solid (Storage Class 11).Lab Coat: Fire-retardant lab coat.
Potential Respiratory IrritantGHS07 (Irritant)WarningH335: May cause respiratory irritation.Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation.[2] If dust formation is likely, a NIOSH-approved respirator is recommended.[6][7]

II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

A. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and signal word.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[2] Keep the container tightly closed.[2]

B. Handling and Use

  • Work Area Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[2][8]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]

  • Donning PPE: Before handling, put on all required PPE as detailed in Table 1.

  • Weighing and Transfer:

    • Handle as a solid powder. Avoid generating dust.[2]

    • Use a spatula or other appropriate tool for transferring the chemical.

    • If weighing, do so in a manner that minimizes dust dispersion.

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[2]

    • Wash hands thoroughly after handling.

C. Spill and Emergency Procedures

  • Small Spills:

    • For dry spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's environmental health and safety (EHS) department.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][8]

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

III. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. As a chlorinated organic compound, it requires special disposal considerations.

A. Waste Collection

  • Collect all waste material (including contaminated PPE) in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless directed to do so by your EHS department.

B. Disposal Method

  • Incineration: The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[9] This process breaks down the compound into less harmful substances.[9]

  • Prohibited Disposal: Do NOT dispose of this chemical down the drain.[10] Many organic compounds are prohibited from drain disposal.

IV. Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Prepare Well-Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure Safety weigh_transfer Weigh and Transfer Chemical (Avoid Dust) don_ppe->weigh_transfer Ready to Handle experiment Perform Experimental Procedure weigh_transfer->experiment spill Spill Occurs weigh_transfer->spill decontaminate Decontaminate Work Area experiment->decontaminate Procedure Complete experiment->spill collect_waste Collect Waste in Labeled Container decontaminate->collect_waste dispose Dispose via Approved Incineration collect_waste->dispose Follow EHS Guidelines first_aid Administer First Aid spill->first_aid If Exposed

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.